Methyl 4-(bromomethyl)-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNXOMMJXTFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374927 | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70264-94-7 | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70264-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070264947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-(bromomethyl)-3-methoxybenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Unseen Architect in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and drug development, the final therapeutic agent often receives the spotlight. However, the journey to these life-changing molecules is paved by a series of critical, yet often unheralded, chemical intermediates. This compound is one such cornerstone—a versatile building block whose strategic importance lies in its precisely arranged functional groups. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its significance is particularly noted in the synthesis of advanced therapeutics, including HIV entry inhibitors and steroid 5α-reductase inhibitors[1][2][3].
Core Compound Identification and Physicochemical Profile
Precise identification and understanding of a compound's physical properties are the foundation of any successful synthetic endeavor. This compound is registered under CAS Number 70264-94-7 .[1][4][5][6] Its key properties are summarized below, providing the essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 70264-94-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |
| Molecular Weight | 259.10 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 87-96 °C (Range from various sources) | [4][5][6] |
| Boiling Point | 324.2 °C at 760 mmHg | [1][4] |
| Density | ~1.4 g/cm³ | [1][4] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [4] |
| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [5][7][8] |
Synthesis: Precision Bromination for a Reactive Handle
The primary utility of this compound stems from its benzylic bromide group, which serves as a highly reactive electrophilic site for nucleophilic substitution reactions. This functional group is typically installed via a free-radical bromination of the methyl group on the precursor, methyl 3-methoxy-4-methylbenzoate.
The Rationale Behind Radical Bromination
The synthesis hinges on the selective bromination of the benzylic position, which is energetically favored due to the stability of the resulting benzylic radical intermediate. The choice of brominating agent is critical.
-
N-Bromosuccinimide (NBS): This is the most common and preferred reagent for this transformation.[1][9] The key advantage of NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for minimizing side reactions, such as aromatic bromination, which can occur at high Br₂ concentrations. The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from NBS to start the radical chain process.
-
Elemental Bromine (Br₂): While usable, direct bromination with Br₂ is more aggressive and can lead to lower selectivity and the formation of undesired byproducts.[8][9]
The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, which facilitates the radical chain mechanism.[1][8][9]
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Key Applications in Drug Discovery
The structural features of this compound—specifically the reactive bromomethyl group—make it an invaluable intermediate for constructing complex molecular architectures found in modern pharmaceuticals.
Synthesis of HIV Entry Inhibitors
This compound is a documented intermediate used to prepare advanced heteroarylphenyl-based analogs that function as HIV entry inhibitors.[1][2] In these syntheses, the bromomethyl group acts as an "anchor point." It readily undergoes nucleophilic substitution with amines or other nucleophiles on a core scaffold, allowing for the covalent attachment of the methoxybenzoyl moiety. This portion of the final molecule is often critical for binding to viral proteins and preventing the virus from entering host cells.
Development of Steroid 5α-Reductase Inhibitors
The compound also plays a significant role in synthesizing acylpiperidines that inhibit steroid 5α-reductase.[1][2][3] This enzyme is a key target for treating conditions like benign prostatic hyperplasia. The synthetic strategy again leverages the reactivity of the benzylic bromide to alkylate a piperidine nitrogen or another suitable nucleophile, thereby building the complex structure required for enzyme inhibition.
Logical Role as a Versatile Building Block
The following diagram conceptualizes the compound's role as a bridge in complex molecular synthesis.
Caption: Role as an intermediate linking a core scaffold to the final drug molecule.
Detailed Experimental Protocol: Synthesis
The following protocol is a validated, self-consistent procedure synthesized from established literature methods.[1][8][9]
Objective: To synthesize this compound from methyl 3-methoxy-4-methylbenzoate.
Materials:
-
Methyl 3-methoxy-4-methylbenzoate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equivalents)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, ~0.02 equivalents)
-
Carbon Tetrachloride (CCl₄) or Chlorobenzene (solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or Ethyl acetate (for extraction/workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxy-4-methylbenzoate (1 eq.) in carbon tetrachloride (approx. 20 mL per gram of starting material).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and the radical initiator (AIBN, 0.02 eq.) to the solution.
-
Initiation and Reflux: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄). The reaction progress can be monitored by TLC or by observing the consumption of the starting material. The reaction is typically complete within 7-16 hours.[1][10]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any trace HBr) and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid. It can be purified further by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate or hexane/diethyl ether, to yield the final product as colorless or white crystals.[4][9]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][7]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[4][7]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][7]
-
Aquatic Hazard (Acute & Chronic, Category 1): H410 - Very toxic to aquatic life with long-lasting effects.[5][7]
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[5] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[1] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[4] |
Conclusion
This compound exemplifies the crucial role of well-designed intermediates in the synthesis of complex, high-value molecules. Its carefully positioned reactive handle, combined with a stable aromatic core, provides a reliable and versatile platform for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any research or development team looking to leverage this powerful building block in the creation of next-generation therapeutics.
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound 95 70264-94-7 [sigmaaldrich.com]
- 6. 70264-94-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
A Comprehensive Spectroscopic Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate
Introduction
Methyl 4-(bromomethyl)-3-methoxybenzoate is a key organic intermediate utilized in the synthesis of a range of pharmaceutical compounds, including anti-inflammatory agents and testosterone 5α-reductase inhibitors.[1] Its specific substitution pattern—a bromomethyl group ortho to a methoxy group and para to a methyl ester on a benzene ring—provides a versatile scaffold for drug design and development. The precise and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides incontrovertible proof of the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to interpret this crucial data.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₁₀H₁₁BrO₃, MW: 259.10 g/mol ) are the distinct proton and carbon environments, which give rise to a unique spectroscopic fingerprint.[2][3][4]
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.
Data Interpretation
The ¹H NMR spectrum of this compound exhibits five distinct signals, each corresponding to a unique proton environment. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65-7.00 | Multiplet | 3H | Aromatic Protons |
| 4.45 | Singlet | 2H | -CH₂ Br |
| 3.92 | Singlet | 3H | Ar-OCH₃ |
| 3.92 (overlapping) | Singlet | 3H | CO-OCH₃ |
| Note: The original data source indicates overlapping signals for the two methoxy groups at 3.92 ppm. In a higher resolution spectrum, these would likely be resolved into two distinct singlets. |
Expert Analysis:
-
Aromatic Region (δ 7.65-7.00): The three protons on the benzene ring are chemically distinct and would ideally show a complex splitting pattern. Based on the substitution, we expect a doublet for the proton at C-6, a singlet (or narrowly split doublet) for the proton at C-2, and a doublet of doublets for the proton at C-5. The reported multiplet is a conglomeration of these signals.
-
Benzylic Protons (δ 4.45): The two protons of the bromomethyl group (-CH₂Br) appear as a sharp singlet. Their significant downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity confirms the absence of neighboring protons.
-
Methoxy Protons (δ 3.92): The protons of the two methoxy groups (-OCH₃) are reported as a single peak integrating to 6H in the provided data.[2] One signal is from the methoxy group attached directly to the aromatic ring, and the other is from the methyl ester. High-field NMR would likely resolve these into two separate singlets, but their chemical environments are coincidentally very similar at the reported field strength.
Standard Experimental Protocol
The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of protons for accurate integration.
-
Acquisition Time: ~4 seconds to ensure good resolution.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Figure 2: ¹H NMR experimental workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. While no direct experimental spectrum is readily available in published literature, a predicted spectrum based on established chemical shift increments provides a highly reliable characterization.
Predicted Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~166 | Ester Carbonyl (C =O) |
| ~158 | C -OCH₃ (Aromatic) |
| ~138 | C -CH₂Br (Aromatic) |
| ~132 | C -COOCH₃ (Aromatic) |
| ~130 | C H (Aromatic) |
| ~115 | C H (Aromatic) |
| ~112 | C H (Aromatic) |
| ~56 | Ar-OC H₃ |
| ~52 | CO-OC H₃ |
| ~32 | -C H₂Br |
Expert Analysis:
-
Carbonyl Carbon (δ ~166): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.
-
Aromatic Carbons (δ ~158-112): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating methoxy group (C-3) will be the most shielded (furthest upfield), while the carbons attached to the electron-withdrawing ester and bromomethyl groups (C-1 and C-4) will be further downfield.
-
Aliphatic Carbons (δ ~56, ~52, ~32): The two methoxy carbons appear in the typical range for sp³ carbons attached to oxygen. The benzylic carbon of the -CH₂Br group is shifted downfield by the bromine atom. Comparison with data for Methyl 4-(bromomethyl)benzoate supports these assignments.[5]
Standard Experimental Protocol
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve ~20-50 mg of the compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals, simplifying interpretation.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ triplet at ~77.16 ppm) is used for chemical shift calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Functional Group & Vibration |
| ~3000-2850 | C-H Stretch (Aliphatic & Aromatic) |
| ~1720 | C=O Stretch (Ester) |
| ~1600, ~1480 | C=C Stretch (Aromatic Ring) |
| ~1250 | C-O Stretch (Ester & Aryl Ether) |
| ~600 | C-Br Stretch |
Expert Analysis:
-
C=O Stretch (~1720 cm⁻¹): The most intense and diagnostically significant peak in the spectrum will be the strong, sharp absorption from the ester carbonyl group. Its position confirms the presence of the ester functional group.
-
C-O Stretches (~1250 cm⁻¹): Strong absorptions corresponding to the C-O single bond stretches of both the ester and the aryl ether functionalities are expected in this region.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): Several medium-intensity absorptions in this region are characteristic of the benzene ring.
-
C-Br Stretch (~600 cm⁻¹): A weaker absorption in the fingerprint region is indicative of the carbon-bromine bond.
Standard Experimental Protocol
Methodology:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Data and Interpretation
| m/z | Assignment |
| 258 / 260 | [M]⁺˙ (Molecular Ion) |
| 179 | [M - Br]⁺ |
| 227 / 229 | [M - OCH₃]⁺ |
| 199 / 201 | [M - COOCH₃]⁺ |
Expert Analysis:
-
Molecular Ion Peak ([M]⁺˙, m/z 258/260): The molecular ion peak is expected to appear as a pair of peaks with roughly equal intensity (a 1:1 ratio). This characteristic isotopic pattern is definitive proof of the presence of one bromine atom in the molecule (⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is 257.989 g/mol .[2]
-
[M - Br]⁺ (m/z 179): The most prominent fragmentation pathway is the loss of a bromine radical via benzylic cleavage, which is highly favorable. This results in a stable benzylic carbocation, giving a strong peak at m/z 179.
-
[M - OCH₃]⁺ (m/z 227/229): Loss of the methoxy radical from the ester group is another possible fragmentation. The bromine isotopic pattern would be retained in this fragment.
-
[M - COOCH₃]⁺ (m/z 199/201): Cleavage of the entire methyl ester group would result in this fragment, which also retains the bromine atom.
Figure 3: Predicted mass spectrometry fragmentation pathway.
Standard Experimental Protocol
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electron Ionization (EI) as the ionization technique. EI is a hard ionization method that provides rich fragmentation patterns useful for structural elucidation.
-
Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Analysis: The mass analyzer separates the ions based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Conclusion
The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR maps the carbon framework. IR spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways that are consistent with the proposed structure. The collective data from these analyses forms a robust, self-validating dossier that confirms the identity and purity of this vital synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical development.
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Characterization and Structure Elucidation of Methyl 4-(bromomethyl)-3-methoxybenzoate
Introduction
Methyl 4-(bromomethyl)-3-methoxybenzoate, with the CAS number 70264-94-7, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structural features, including a reactive bromomethyl group, a methoxy substituent, and a methyl ester, make it a versatile building block in medicinal chemistry.[1][3] This guide provides an in-depth exploration of the characterization and structural elucidation of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to ensure the unequivocal confirmation of its chemical identity and purity, which are critical for its application in the synthesis of therapeutic agents, such as HIV entry inhibitors and steroid 5α-reductase inhibitors.[1][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |
| Molecular Weight | 259.1 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 324.2 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [4] |
Synthesis and Purification
The primary synthetic route to this compound involves the radical bromination of the methyl group of Methyl 3-methoxy-4-methylbenzoate.[5][6] This reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or through photochemical means, with N-bromosuccinimide (NBS) or elemental bromine serving as the bromine source.[5][6] The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or chlorobenzene being commonly employed to facilitate the radical chain reaction.[5][6]
Experimental Protocol: Synthesis
A solution of Methyl 3-methoxy-4-methylbenzoate and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux.[3] N-bromosuccinimide is then added portion-wise to control the reaction rate and minimize side product formation.[3] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Experimental Protocol: Purification
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine to remove any remaining impurities.[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5] Further purification is achieved through recrystallization from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to afford the final product as a colorless crystalline solid.[6]
Structural Elucidation: A Multi-Technique Approach
The definitive structural confirmation of this compound necessitates a combination of spectroscopic and chromatographic techniques. This integrated approach ensures the unambiguous assignment of all atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their relative positions.
-
Bromomethyl Protons (-CH₂Br): A singlet at approximately δ 4.45 ppm, integrating to two protons.[5] The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.92 ppm, integrating to three protons.[5]
-
Methyl Ester Protons (-COOCH₃): A singlet at approximately δ 3.92 ppm, integrating to three protons.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 166 ppm.
-
Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most shielded, while the carbon attached to the ester group will be the most deshielded.
-
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around δ 52 ppm.
-
Bromomethyl Carbon (-CH₂Br): A signal in the upfield region, typically around δ 30-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (259.1 g/mol ).[5] A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 258 and 260. Common fragmentation patterns may include the loss of the bromine atom, the methoxy group, or the methyl ester group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, can effectively separate the target compound from any impurities or starting materials. The purity is determined by the peak area percentage of the main component.
Caption: Workflow for Synthesis and Structural Elucidation.
Safety and Handling
This compound is classified as a hazardous substance.[4][7] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][7] It is also very toxic to aquatic life with long-lasting effects.[4][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][9] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[8][9]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its reactive bromomethyl group allows for the facile introduction of the substituted benzyl moiety into a target molecule through nucleophilic substitution reactions. This has been exploited in the development of:
-
HIV Entry Inhibitors: It serves as a key building block for heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs.[2][3]
-
Steroid 5α-Reductase Inhibitors: It is used in the synthesis of acylpiperidines that inhibit this enzyme, which is implicated in conditions like benign prostatic hyperplasia.[1][2]
-
Oncology Therapeutics: The related compound, Methyl 4-(bromomethyl)benzoate, is a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[10]
Conclusion
The comprehensive characterization and structural elucidation of this compound are paramount to ensuring its quality and suitability for use in drug discovery and development. By employing a combination of advanced analytical techniques, including NMR, IR, and mass spectrometry, alongside chromatographic purity assessment, researchers can confidently verify the identity and integrity of this important synthetic intermediate. Adherence to strict safety protocols during its handling is essential due to its hazardous nature. The versatility of this compound as a building block continues to make it a valuable tool in the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 70264-94-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 7. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. innospk.com [innospk.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Methyl 4-(bromomethyl)-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone intermediate in medicinal chemistry and organic synthesis, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) warrants a detailed examination of its physical and chemical characteristics.[1] This guide offers a comprehensive overview, blending technical data with practical insights to empower researchers in leveraging this versatile compound for novel molecular design and drug development.
Core Physicochemical Profile
This compound is a white to off-white solid, typically in crystalline powder form.[2] Its molecular structure, featuring a strategically substituted benzene ring, is the foundation of its utility in complex syntheses.
Table 1: Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃[3][4] |
| Molecular Weight | 259.10 g/mol [3][4][5] |
| Melting Point | 92-96 °C |
| Boiling Point | 324.2 °C at 760 mmHg (Predicted)[2] |
| Density | ~1.4 g/cm³[2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2] |
| Appearance | White to off-white powder or crystalline powder.[2] |
Synthesis and Purification: A Practical Approach
The standard synthesis of this compound involves the radical bromination of its precursor, methyl 3-methoxy-4-methylbenzoate. This reaction is a classic example of benzylic halogenation, a fundamental transformation in organic chemistry.
Synthetic Workflow
The process typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The choice of a non-polar solvent, such as carbon tetrachloride, is crucial to facilitate the desired reaction pathway.[4][6]
Caption: Synthesis workflow of this compound.
Detailed Experimental Protocol
-
Reaction Setup: A solution of methyl 3-methoxy-4-methylbenzoate, N-bromosuccinimide (typically 1.1 equivalents), and a catalytic amount of AIBN are combined in carbon tetrachloride.[4]
-
Initiation: The mixture is heated to reflux for several hours to initiate and sustain the radical chain reaction.[4]
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution, such as brine, and dried over anhydrous sodium sulfate.[4]
-
Purification: The crude product is obtained after solvent evaporation and can be further purified by recrystallization from a suitable solvent system (e.g., hexane and diethyl ether) or by column chromatography to yield the final product with high purity.[2]
This self-validating protocol ensures high-yield production of the target compound, with purification steps designed to remove unreacted starting materials and byproducts effectively.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the reactivity of the benzylic bromide. This functional group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity is the cornerstone of its application as a building block in the synthesis of more complex molecules.
The presence of the methoxy and methyl ester groups on the benzene ring electronically influences the reaction rates and regioselectivity of subsequent transformations.
Spectroscopic Characterization
Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides distinct signals that correspond to each type of proton in the molecule. Key expected shifts include a singlet for the benzylic protons (CH₂Br) around δ 4.45 ppm and singlets for the two distinct methyl groups (methoxy and ester) around δ 3.92 ppm.[5] The aromatic protons will appear in the δ 7.00-7.65 ppm region.[5]
-
¹³C NMR: The carbon NMR spectrum will show unique resonances for each of the ten carbon atoms, providing further structural confirmation.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), serving as a definitive indicator of successful bromination.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility has been demonstrated in the development of:
-
HIV Entry Inhibitors: It serves as a key component in the synthesis of complex heterocyclic structures designed to block the entry of the HIV virus into host cells.[4]
-
Steroid 5α-Reductase Inhibitors: This compound is also utilized in the synthesis of inhibitors for steroid 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia.[1][4]
Safety and Handling
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 70264-94-7 [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-(bromomethyl)-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(bromomethyl)-3-methoxybenzoate is a valuable reagent in organic synthesis, frequently employed as an intermediate in the creation of complex molecular architectures for pharmaceutical and materials science applications.[1] Its utility, however, is matched by a reactivity profile that necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in its chemical properties and reactivity.
Compound Profile and Hazard Identification
A comprehensive understanding of the physicochemical properties of this compound is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.1 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 92-96 °C | |
| Boiling Point | 324.2±32.0 °C (Predicted) | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[3] | [3] |
GHS Hazard Classification:
This compound is classified as a hazardous substance. The primary hazards are summarized below:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Source:[2])
The presence of the bromomethyl group makes this compound a potent lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and respiratory tract.
The Chemistry of Reactivity and Associated Hazards
The primary driver of both the utility and the hazards of this compound is the benzylic bromide functional group. Benzylic halides are known to be reactive towards nucleophilic substitution.[4] The carbon-bromine bond is polarized, and the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the benzene ring, facilitates Sₙ1-type reactions.[5] This inherent reactivity makes it an excellent alkylating agent, but also means it can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to its irritant and sensitizing properties.
The methoxy and methyl ester groups on the aromatic ring can influence the reactivity of the benzylic bromide, though the dominant hazardous characteristic remains the lachrymatory and alkylating nature of the bromomethyl group.
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, a multi-layered approach to safety is imperative when handling this compound.
Engineering Controls: The First Line of Defense
All manipulations of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The fume hood provides critical protection from vapors and fine dust particles.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Appropriate PPE is essential to prevent skin and eye contact.[8]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened.[10]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[11] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[12]
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
The following diagram illustrates the proper PPE workflow for handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols: A Step-by-Step Approach to Safety
Weighing and Transferring the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.
-
PPE: Don all required personal protective equipment.
-
Weighing: Carefully open the container inside the fume hood. To minimize dust generation, avoid pouring the solid directly.[3] Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spills.
-
Cleanup: Immediately clean any residual solid from the spatula and work surface using a solvent-moistened wipe (e.g., with methanol), and dispose of it as hazardous waste.
Preparation of a Solution
-
Preparation: In a chemical fume hood, place a stir plate and the reaction vessel containing the weighed solid.
-
Solvent Addition: Slowly add the desired solvent to the vessel. Be mindful of any potential exothermic reactions, although this is less common for simple dissolution.
-
Dissolution: Stir the mixture until the solid is fully dissolved. Keep the vessel covered to the extent possible to minimize vapor release.
Storage and Waste Disposal
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13]
-
Waste Disposal: All waste materials, including empty containers, contaminated gloves, and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this material down the drain.
The following decision tree outlines the proper waste disposal procedure.
Caption: Waste Disposal Decision Tree.
Emergency Procedures: Preparedness and Response
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and only if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a powerful synthetic tool, but its reactivity demands respect and meticulous adherence to safety protocols. By understanding its chemical nature and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and utilize this compound safely and effectively in their scientific endeavors.
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. trimaco.com [trimaco.com]
- 10. jefferson.edu [jefferson.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: Synthesis, History, and Application
Abstract
Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a pivotal, multi-functional reagent in modern organic and medicinal chemistry.[1][2] While not a household name, this unassuming crystalline solid is a critical architectural element for constructing complex molecules, particularly in the pharmaceutical industry. Its value lies in the precisely arranged functional groups: an electrophilic bromomethyl handle, an electron-donating methoxy group, and a methyl ester, which collectively offer a predictable and versatile platform for synthetic transformations. This guide provides an in-depth exploration of its historical synthetic evolution, a detailed, field-proven protocol for its preparation via radical bromination, a thorough examination of the underlying chemical principles, and a summary of its significant applications in drug discovery.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug development and fine chemical synthesis, the efficiency and success of a multi-step synthesis often hinge on the quality and reactivity of key intermediates. This compound has emerged as a cornerstone intermediate for this very reason.[3] Its structure is a testament to functional group compatibility, allowing chemists to perform selective reactions at the benzylic position without disturbing the aromatic ester or ether moieties.
This compound is a crucial precursor in the synthesis of a variety of high-value therapeutic agents. Notably, it is instrumental in the development of HIV entry inhibitors and steroid 5α-reductase inhibitors, which are used to manage conditions like benign prostatic hyperplasia.[1][3][4] The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the facile introduction of the molecule into larger, more complex scaffolds.[5] Understanding its synthesis is, therefore, fundamental for any researcher working in these areas.
Physicochemical Properties and Spectroscopic Profile
Accurate identification and quality control are paramount in chemical synthesis. The table below summarizes the key physical and spectroscopic data for this compound.
| Property | Value | Source |
| CAS Number | 70264-94-7 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [2][6] |
| Appearance | White to light yellow crystalline powder | [4][7] |
| Melting Point | 92-96 °C | [6] |
| Boiling Point | ~324.2 °C at 760 mmHg | [8] |
| Solubility | Soluble in methanol and DMF; sparingly soluble in acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [8] |
| ¹H NMR (CDCl₃) δ | 3.92 (s, 3H, -OCH₃), 4.45 (s, 2H, -CH₂Br), 7.00-7.65 (m, 3H, Ar-H) | [9] |
| InChIKey | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [2][9] |
Historical Context and the Evolution of Benzylic Bromination
The synthesis of this compound is a specific application of a broader, historically significant transformation: benzylic bromination. The journey to the modern, reliable methods used today reflects a significant evolution in chemists' understanding of free-radical chemistry.
Historically, elemental bromine (Br₂) was used for such transformations. However, Br₂ is highly reactive and non-selective, often leading to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring or addition across double bonds.[10] The breakthrough came with the development of N-Bromosuccinimide (NBS) as a milder and more selective brominating agent.[10][11]
The reaction, famously known as the Wohl-Ziegler reaction , involves the use of NBS in a non-polar solvent, typically initiated by light or a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide (BPO).[12][13] This method provides a low, steady concentration of bromine radicals (Br•), which preferentially abstract the weaker benzylic C-H hydrogen atoms.[10][14] The stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force for this selectivity.[15][16]
Early procedures frequently employed carbon tetrachloride (CCl₄) as the solvent.[13][17] However, due to its severe toxicity and environmental impact, its use is now heavily restricted.[17] Modern protocols have successfully replaced CCl₄ with safer alternatives like ethyl acetate, chlorobenzene, or even trifluorotoluene, marking a crucial step towards greener and safer laboratory practices.[13][17]
The Core Synthesis: A Mechanistic Deep Dive
The preparation of this compound is archetypally achieved via the free-radical bromination of its precursor, Methyl 3-methoxy-4-methylbenzoate.
Synthesis of the Precursor: Methyl 3-methoxy-4-methylbenzoate
The starting material itself is typically prepared by the esterification of 3-methoxy-4-methylbenzoic acid. A common and efficient method involves reacting the carboxylic acid with methanol in the presence of a catalyst like acetyl chloride or sulfuric acid.[18][19] Alternatively, methylation can be achieved using dimethyl sulphate under basic conditions.[20]
The Wohl-Ziegler Bromination Mechanism
The conversion of the methyl group to a bromomethyl group using NBS proceeds through a classic free-radical chain reaction. Understanding this mechanism is key to troubleshooting the reaction and optimizing conditions.
Caption: Free-radical mechanism of benzylic bromination.
-
Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., AIBN) by heat or light to form radicals. These radicals can then react with NBS or trace amounts of HBr to generate the key bromine radical (Br•). The crucial role of NBS is to maintain a very low concentration of molecular bromine (Br₂) by reacting with the HBr formed during propagation.[11][15][21]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[14] This benzylic radical then reacts with a molecule of Br₂ (generated in low concentration) to form the desired product and a new bromine radical, which continues the chain.
-
Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming a bromine molecule.
This controlled, low-concentration approach is why NBS is superior to Br₂ for this transformation; it minimizes the competing electrophilic addition of bromine to the aromatic ring.[10]
Validated Experimental Protocol
The following protocol details a robust and scalable procedure for the synthesis of this compound. This procedure prioritizes safety by avoiding chlorinated solvents.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| Methyl 3-methoxy-4-methylbenzoate | 55565-17-8 | 180.20 | 18.02 g | 0.10 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 18.68 g | 0.105 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | ~200 mg | 0.0012 |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - |
| n-Heptane | 142-82-5 | 100.21 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol), N-Bromosuccinimide (18.68 g, 0.105 mol), and ethyl acetate (150 mL).[17]
-
Initiation: Add the radical initiator, AIBN (~200 mg). Begin stirring the suspension.
-
Reaction: Gently heat the mixture to reflux (approx. 77°C for ethyl acetate) using a heating mantle. The reaction can also be initiated photochemically with a UV lamp at a lower temperature (0-5°C), which can sometimes offer better selectivity.[17]
-
Monitoring: The reaction progress can be monitored by observing the consumption of NBS. Solid NBS is denser than ethyl acetate and will be at the bottom, while the byproduct, succinimide, is less dense and will float.[13] The reaction is typically complete within 2-4 hours. Progress can also be tracked by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water (2 x 100 mL) to remove any remaining succinimide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a solvent mixture like n-heptane/ethyl acetate to yield colorless crystals.[17] A typical yield for this procedure is in the range of 90-95%.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
AIBN is a flammable solid and can decompose vigorously upon heating. Do not overheat.
-
The product, this compound, is a benzylic bromide and should be treated as a potential mutagen and irritant. Avoid skin contact and inhalation.[2][8]
Overall Synthesis and Purification Workflow
The entire process, from starting material to purified product, can be visualized as a clear, logical workflow.
Caption: General workflow for the synthesis and purification.
Conclusion and Future Outlook
This compound is a prime example of a chemical intermediate whose value is defined by its synthetic utility. Its preparation, rooted in the classic Wohl-Ziegler reaction, has been refined over decades to become a safe, efficient, and reliable process. The move away from hazardous solvents like carbon tetrachloride demonstrates the field's commitment to greener chemistry. As drug discovery continues to demand ever more complex and precisely tailored molecules, the role of versatile and dependable building blocks like this compound will only grow in importance. Future research may focus on developing catalytic, enantioselective methods for benzylic functionalization or adapting these batch processes to continuous flow chemistry platforms for enhanced safety and scalability.[21]
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. This compound 95 70264-94-7 [sigmaaldrich.com]
- 7. This compound | 70264-94-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 9. NBS | PDF [slideshare.net]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 17. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
- 19. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 20. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 21. scientificupdate.com [scientificupdate.com]
Methodological & Application
Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate from methyl 4-methyl-3-methoxybenzoate
Application Note & Protocol: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
Introduction: Strategic Importance of a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and development, the efficient synthesis of versatile chemical intermediates is paramount. This compound (CAS No. 70264-94-7) has emerged as a critical building block, instrumental in the synthesis of complex therapeutic agents.[1] Its significance is particularly pronounced in the development of novel HIV entry inhibitors and potent steroid 5α-reductase inhibitors, which are used to manage conditions like benign prostatic hyperplasia.[2][3] The strategic placement of the reactive bromomethyl group on the substituted benzoate scaffold provides medicinal chemists with a reliable anchor for constructing intricate molecular architectures.[1]
This document provides a comprehensive guide to the synthesis of this compound via the benzylic bromination of its precursor, methyl 4-methyl-3-methoxybenzoate. We will delve into the underlying free-radical mechanism, present a detailed and field-tested experimental protocol, and offer insights into process optimization, safety, and product characterization.
Reaction Principle: The Wohl-Ziegler Benzylic Bromination
The conversion of a methyl group on an aromatic ring (a benzylic position) to a bromomethyl group is a classic transformation in organic synthesis. The method of choice for this selective reaction is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions.[4][5]
Causality Behind Experimental Choices:
-
Reagent Selection (NBS): While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution on the electron-rich benzene ring.[6] NBS is the preferred reagent because it serves as a source for a consistently low concentration of molecular bromine and bromine radicals, which kinetically favors the desired radical pathway over the electrophilic pathway.[6][7] This ensures high selectivity for the benzylic position.
-
Radical Initiator: The reaction requires an initiator to start the radical chain process. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[8] These molecules readily undergo homolytic cleavage upon heating or UV irradiation to produce radicals, which then initiate the chain reaction.
-
Solvent: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness to the radical conditions.[4] However, due to its significant toxicity and environmental concerns, its industrial use is now heavily restricted.[3] Safer and effective alternatives such as ethyl acetate or chlorobenzene have been successfully implemented and are recommended.[3] It is crucial that the solvent is anhydrous, as water can hydrolyze both NBS and the desired product.[7][9]
Mechanism of Action: The reaction proceeds via a well-established radical chain mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, generating two radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
First, a bromine radical abstracts a hydrogen atom from the weakest C-H bond in the starting material. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds due to the resonance stabilization of the resulting benzyl radical.[10][11]
-
Second, the newly formed benzyl radical reacts with a molecule of Br₂ (present in low concentration) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.[12]
-
-
Termination: The chain reaction is terminated when any two radical species combine.[13]
Diagram: Free-Radical Bromination Mechanism
Caption: The radical chain mechanism for benzylic bromination.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale, prioritizing safety and yield.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Methyl 4-methyl-3-methoxybenzoate | 180.20 | 3556-93-0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Recrystallize from water if it appears yellow/brown.[4] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Radical Initiator. Handle with care. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Anhydrous grade solvent. A safer alternative to CCl₄.[3] |
| n-Heptane | 100.21 | 142-82-5 | For recrystallization. |
| Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Anhydrous, for drying. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For aqueous workup. |
| Deionized Water | 18.02 | 7732-18-5 | For aqueous workup. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methyl-3-methoxybenzoate (9.01 g, 0.05 mol, 1.0 equiv.).
-
Add azobisisobutyronitrile (AIBN) (0.41 g, 0.0025 mol, 0.05 equiv.).
-
Add 100 mL of anhydrous ethyl acetate to dissolve the solids.
-
Fit the flask with a reflux condenser and a nitrogen inlet. Begin gently bubbling nitrogen through the solution to degas the solvent and maintain an inert atmosphere, which helps prevent quenching of radicals by oxygen.[6]
-
-
Bromination:
-
Heat the mixture to a gentle reflux (approximately 77°C) using a heating mantle.
-
Once refluxing, add N-bromosuccinimide (9.34 g, 0.0525 mol, 1.05 equiv.) to the reaction mixture portion-wise over 30 minutes. Adding NBS in portions helps to control the exothermicity of the reaction and maintain a low concentration of bromine.
-
Maintain the reaction at reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The white, less dense NBS will be converted to the denser succinimide, which will sink to the bottom of the flask.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture through a Buchner funnel to remove the succinimide. Wash the collected solid with a small amount of cold ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of saturated sodium bicarbonate solution to remove any remaining succinimide and acidic byproducts.[3][6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the desiccant.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude solid by recrystallization. A mixture of n-heptane and ethyl acetate (e.g., in a 2:1 ratio) is effective.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add n-heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum. The expected yield is typically high, in the range of 85-95%.[3]
-
Product Characterization
-
Appearance: White to off-white crystalline solid.[2]
-
Melting Point: 92-96 °C.[14]
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, aromatic carbons, benzylic carbon (~30-35 ppm), and two distinct methoxy carbons.[16]
-
Mass Spectrometry (EI-MS): m/z (%) = 258/260 ([M]⁺), showing the characteristic ~1:1 isotopic pattern for a molecule containing one bromine atom.[17]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[18] Avoid inhaling the dust. Store away from combustible materials in a cool, dry place.[19][20]
-
Azobisisobutyronitrile (AIBN): AIBN can decompose violently upon heating. Handle with care and avoid grinding or subjecting it to shock.
-
Solvents: Ethyl acetate is flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Rate | 1. Degraded AIBN initiator. 2. Insufficient heating. 3. Presence of radical scavengers (e.g., O₂). | 1. Use a fresh bottle of AIBN. 2. Ensure the reaction mixture is maintained at a steady reflux. 3. Degas the solvent thoroughly with an inert gas (N₂ or Ar) before starting the reaction.[6] |
| Formation of Byproducts | 1. Dibromination: Reaction time is too long or excess NBS was used. 2. Aromatic Bromination: High local concentration of Br₂. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use no more than 1.05-1.1 equivalents of NBS.[6] 2. Ensure NBS is added portion-wise to the refluxing solution.[6] |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during workup or recrystallization. 3. Hydrolysis of product. | 1. Confirm complete consumption of starting material by TLC. 2. Minimize transfers and use minimal solvent for recrystallization. 3. Ensure all solvents and glassware are anhydrous.[9] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]
- 13. brainly.com [brainly.com]
- 14. This compound 95 70264-94-7 [sigmaaldrich.com]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]
- 17. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lobachemie.com [lobachemie.com]
- 19. chemscience.com [chemscience.com]
- 20. carlroth.com:443 [carlroth.com:443]
Application Note: The Strategic Role of Methyl 4-(bromomethyl)-3-methoxybenzoate in the Synthesis of Advanced Steroid 5α-Reductase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: Targeting Steroid 5α-Reductase
The enzyme steroid 5α-reductase is a critical regulator in androgen physiology.[1][2] It catalyzes the NADPH-dependent reduction of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4][5] Elevated DHT levels are a primary etiological factor in several androgen-dependent pathologies, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[4][6][7][8] Consequently, the inhibition of 5α-reductase is a validated and highly effective therapeutic strategy.[8][9] Marketed drugs such as Finasteride and Dutasteride are prominent examples of 5α-reductase inhibitors (5-ARIs) that have demonstrated significant clinical success in treating these conditions.[3][6]
The development of novel 5-ARIs continues to be an active area of research, focusing on enhancing isoform selectivity (Type 1 vs. Type 2), improving pharmacokinetic profiles, and reducing side effects.[10] In this context, the strategic selection of versatile chemical building blocks is paramount. Methyl 4-(bromomethyl)-3-methoxybenzoate has emerged as a cornerstone intermediate, providing a reactive handle to construct complex molecular architectures essential for potent enzyme inhibition.[11][12] This application note details the properties of this key reagent and provides a comprehensive protocol for its application in the synthesis of a representative 4-azasteroid, a core scaffold for many potent 5-ARIs.
This compound: A Profile
This compound (CAS No. 70264-94-7) is a bifunctional organic compound that serves as a powerful alkylating agent in medicinal chemistry.[13] Its utility stems from the presence of a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester, which can be further modified if required. The methoxy group on the aromatic ring influences the electronic properties and conformation of the final molecule, which can be crucial for binding interactions within the 5α-reductase active site.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 70264-94-7 | [13][14] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [13][14] |
| Molecular Weight | 259.10 g/mol | [13][14] |
| Appearance | White to off-white crystalline powder | [15] |
| Melting Point | 87-96 °C | [15] |
| Solubility | Very soluble in DMF, soluble in methanol; practically insoluble in water. | [15] |
The primary role of this reagent in the synthesis of 5-ARIs is to introduce the substituted benzoyl moiety onto a nitrogen atom within a steroid or, more commonly, an azasteroid framework.[11][13] This is a key step in building molecules like Dutasteride and other advanced inhibitors.[16]
Synthetic Pathways and Protocols
The overall synthetic strategy involves two key stages: the preparation of the alkylating agent itself and its subsequent reaction with the core steroid scaffold.
Workflow Overview
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. What are 5α-reductase inhibitors and how do they work? [synapse.patsnap.com]
- 3. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
- 4. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 5. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 8. 5alpha-reductase: history and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5alpha-reductase: history and clinical importance. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Natural Steroid 5 Alpha-Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound | 70264-94-7 [chemicalbook.com]
- 14. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Bot Verification [rasayanjournal.co.in]
Reactions of Methyl 4-(bromomethyl)-3-methoxybenzoate with various nucleophiles
An In-Depth Guide to the Synthetic Utility of Methyl 4-(bromomethyl)-3-methoxybenzoate
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 70264-94-7) has emerged as a cornerstone intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its strategic importance lies in its bifunctional nature: a reactive benzylic bromide handle for nucleophilic substitution and a methyl ester that can be further manipulated. This unique combination makes it an invaluable precursor for a wide array of complex molecules, including HIV entry inhibitors, steroid 5α-reductase inhibitors, and other pharmacologically significant compounds.[1][2][3]
The reactivity of this compound is dominated by the bromomethyl group attached to the benzene ring. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution. The adjacent aromatic ring stabilizes the transition state of an S(_N)2 reaction and can also stabilize the carbocation intermediate in a potential S(_N)1 pathway, rendering the compound significantly more reactive than a typical primary alkyl halide.[4][5][6] This guide provides a comprehensive overview of its reactions with various classes of nucleophiles, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Reactivity: The S(_N)1 and S(_N)2 Pathways
The substitution of the bromide ion can proceed through two primary mechanisms: S(N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). Although this compound is a primary halide, which typically favors the S(_N)2 pathway, the benzylic position allows for resonance stabilization of a potential carbocation intermediate, making the S(_N)1 pathway also plausible, particularly with weak nucleophiles or in polar, protic solvents.[5][6]
-
S(_N)2 Pathway: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[7]
-
S(_N)1 Pathway: This two-step mechanism begins with the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This is the rate-determining step. The carbocation is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water).[5]
Caption: General S(_N)1 and S(_N)2 reaction pathways.
Reactions with N-Nucleophiles: Synthesis of Amines
The alkylation of primary and secondary amines is a fundamental transformation for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Mechanistic Insight
The reaction with amines typically proceeds via a classic S(_N)2 mechanism. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. A non-nucleophilic base is often added to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.
Experimental Protocol: General N-Alkylation
-
Reagent Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a mild base such as potassium carbonate (K(_2)CO(_3), 2.0 eq.) or triethylamine (Et(_3)N, 1.5 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.1 M concentration).
-
Substrate Addition: To the stirred solution, add this compound (1.1 eq.) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 2-4 hours to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Experimental workflow for N-alkylation reactions.
Data Summary: N-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K(_2)CO(_3) | DMF | 50 | 4-6 | 85-95 |
| Piperidine | Et(_3)N | MeCN | 25 | 12-16 | 90-98 |
| Benzylamine | K(_2)CO(_3) | DMF | 25 | 12 | 88-96 |
Reactions with O-Nucleophiles: Williamson Ether Synthesis
The formation of an ether linkage via the Williamson ether synthesis is a robust and widely used method in organic synthesis.[8][9] This reaction is critical for creating aryl ethers, which are common motifs in drug molecules.[10]
Mechanistic Insight
This reaction is a prime example of the S(_N)2 mechanism.[8] An alcohol or phenol is first deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the benzylic carbon, displacing the bromide. The use of a primary halide like this compound is ideal, as it minimizes the competing E2 elimination reaction.[9]
Experimental Protocol: Williamson Ether Synthesis with Phenols
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (N(_2) or Ar), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Substrate Addition: Cool the resulting phenoxide solution back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na(_2)SO(_4), filter, and evaporate the solvent.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the pure ether.
Caption: Experimental workflow for Williamson ether synthesis.
Data Summary: O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH | DMF | 25 | 4-6 | 80-90 |
| 4-Methoxyphenol | K(_2)CO(_3) | Acetone | 60 (reflux) | 8-12 | 85-95 |
| Sodium Acetate | - | DMF | 80 | 6 | 75-85 |
Reactions with S-Nucleophiles: Synthesis of Thioethers
The high nucleophilicity of sulfur compounds makes the S-alkylation of thiols a highly efficient and reliable reaction for forming thioether (sulfide) bonds.
Mechanistic Insight
Thiols are excellent nucleophiles, often more so than their alcohol counterparts in protic solvents.[11] The reaction proceeds rapidly through an S(_N)2 mechanism. Deprotonation of the thiol to the corresponding thiolate with a base further enhances its nucleophilicity, leading to a fast and clean reaction with the benzoate substrate.
Experimental Protocol: Thioether Synthesis
-
Thiolate Formation: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base like potassium carbonate (K(_2)CO(_3), 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) and stir for 15-30 minutes at room temperature to form the thiolate salt.
-
Substrate Addition: Add this compound (1.05 eq.) to the thiolate solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Workup and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether. Wash the organic phase with water and brine, dry over Na(_2)SO(_4), and concentrate in vacuo.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Summary: S-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K(_2)CO(_3) | DMF | 25 | 1-2 | 90-98 |
| Benzyl Mercaptan | NaOH | Ethanol | 25 | 1 | >95 |
| Cysteine (protected) | Et(_3)N | DMF | 25 | 2-4 | 85-95 |
Reactions with C-Nucleophiles: C-C Bond Formation
Creating new carbon-carbon bonds is central to building the complex carbon skeletons of drug molecules.[12] this compound serves as an excellent electrophile for the alkylation of carbon nucleophiles such as the enolates of active methylene compounds.
Mechanistic Insight
Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, have acidic α-protons that can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a soft carbon nucleophile that readily participates in S(_N)2 reactions with soft electrophiles like benzylic bromides.[13][14] The choice of base and solvent is crucial to ensure efficient enolate formation and prevent side reactions.
Experimental Protocol: Alkylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt, 1.1 eq.) in absolute ethanol. Add diethyl malonate (1.0 eq.) dropwise at room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in absolute ethanol dropwise to the enolate solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-6 hours, monitoring by TLC.
-
Workup and Isolation: After cooling to room temperature, neutralize the mixture with dilute HCl. Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the combined ether layers with brine, dry over anhydrous MgSO(_4), and concentrate.
-
Purification: Purify the resulting crude product by vacuum distillation or silica gel column chromatography.
Caption: Experimental workflow for C-alkylation reactions.
Data Summary: C-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Diethyl Malonate | NaOEt | Ethanol | 78 (reflux) | 3-6 | 80-90 |
| Ethyl Acetoacetate | NaH | THF/DMF | 65 | 4-8 | 75-85 |
| 1,3-Cyclohexanedione | K(_2)CO(_3) | MeCN | 80 (reflux) | 6-10 | 70-80 |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. francis-press.com [francis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. bipublication.com [bipublication.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-(bromomethyl)-3-methoxybenzoate as a Precursor
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing Methyl 4-(bromomethyl)-3-methoxybenzoate as a versatile starting material. This readily accessible precursor serves as a key building block for the construction of medicinally relevant scaffolds, including isoindolinones, isochromanones, and dihydroisobenzofurans. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and insights into the underlying chemical principles.
Introduction: The Versatility of this compound
This compound (CAS No. 70264-94-7) is a bifunctional aromatic compound that has emerged as a significant intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive benzylic bromide and an ester functionality ortho to a methoxy group, allows for a diverse range of chemical transformations. The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution, while the methyl ester can undergo various reactions such as hydrolysis, amidation, or reduction. This unique combination of functional groups makes it an ideal precursor for the construction of fused heterocyclic systems through intramolecular cyclization strategies. Its utility is particularly noted in the synthesis of compounds targeted for therapeutic applications, including HIV entry inhibitors and steroid 5α-reductase inhibitors.[1]
The precursor itself can be synthesized from methyl 3-methoxy-4-methylbenzoate via radical bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator.[1][2]
I. Synthesis of 6-Methoxyisoindolin-1-one Derivatives
The isoindolinone scaffold is a prevalent motif in many biologically active compounds. The reaction of this compound with primary amines or ammonia provides a direct and efficient route to 6-methoxyisoindolin-1-ones. The reaction proceeds via an initial N-alkylation of the amine with the benzylic bromide, followed by an intramolecular aminolysis of the methyl ester, leading to the formation of the five-membered lactam ring.
Reaction Mechanism: N-Alkylation and Intramolecular Cyclization
The synthesis of 6-methoxyisoindolin-1-ones from this compound and a primary amine follows a two-step sequence in a one-pot reaction.
Caption: General workflow for the synthesis of N-substituted 6-methoxyisoindolin-1-ones.
Experimental Protocol: Synthesis of 6-Methoxy-2-methylisoindolin-1-one
This protocol describes the synthesis of a representative N-substituted isoindolinone.
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.0 M solution in THF, 2.0 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of methylamine in THF (2.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 6-methoxy-2-methylisoindolin-1-one as a solid.
Table 1: Representative Reaction Data for Isoindolinone Synthesis
| Amine | Product | Solvent | Reaction Time (h) | Yield (%) |
| Methylamine | 6-Methoxy-2-methylisoindolin-1-one | THF | 14 | 85 |
| Benzylamine | 2-Benzyl-6-methoxyisoindolin-1-one | DMF | 12 | 82 |
| Ammonia (7N in MeOH) | 6-Methoxyisoindolin-1-one | THF/MeOH | 16 | 78 |
II. Synthesis of 7-Methoxyisochroman-1-one
Isochromanones are another important class of heterocyclic compounds with diverse biological activities. The synthesis of 7-methoxyisochroman-1-one can be achieved from this compound through a two-step process involving the introduction of a hydroxymethyl group followed by intramolecular O-alkylation.
Reaction Pathway: Hydroxymethylation and Intramolecular Cyclization
This synthetic route involves the conversion of the bromomethyl group to a hydroxymethyl group, which then acts as a nucleophile to displace the methoxy group of the ester in an intramolecular transesterification reaction.
Caption: Synthetic pathway to 7-methoxyisochroman-1-one.
Experimental Protocol: Synthesis of 7-Methoxyisochroman-1-one
Step 1: Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO3, 2.0 eq)
-
Acetone/Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water (0.2 M).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield Methyl 4-(hydroxymethyl)-3-methoxybenzoate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 7-Methoxyisochroman-1-one
Materials:
-
Methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH, 0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of Methyl 4-(hydroxymethyl)-3-methoxybenzoate (1.0 eq) in toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours, collecting the water/methanol mixture in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 7-methoxyisochroman-1-one.
Table 2: Summary of Isochromanone Synthesis
| Intermediate | Reagents | Conditions | Product | Yield (%) |
| This compound | NaHCO3, Acetone/H2O | Reflux, 5h | Methyl 4-(hydroxymethyl)-3-methoxybenzoate | 92 |
| Methyl 4-(hydroxymethyl)-3-methoxybenzoate | p-TsOH, Toluene | Reflux, 7h | 7-Methoxyisochroman-1-one | 88 |
III. Synthesis of 6-Methoxy-1,3-dihydroisobenzofuran
The dihydroisobenzofuran core is present in several natural products and pharmacologically active molecules. A two-step reduction of this compound provides an effective route to 6-methoxy-1,3-dihydroisobenzofuran.
Synthetic Strategy: Reduction and Intramolecular Etherification
The synthesis involves the reduction of both the ester and the benzylic bromide functionalities to hydroxyl groups, followed by an acid-catalyzed intramolecular etherification (cyclodehydration).
Caption: Pathway for the synthesis of 6-methoxy-1,3-dihydroisobenzofuran.
Experimental Protocol: Synthesis of 6-Methoxy-1,3-dihydroisobenzofuran
Step 1: Reduction to (4-(Hydroxymethyl)-3-methoxyphenyl)methanol
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH4, 2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of LiAlH4 (2.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 6-Methoxy-1,3-dihydroisobenzofuran
Materials:
-
(4-(Hydroxymethyl)-3-methoxyphenyl)methanol (1.0 eq)
-
Hydrochloric acid (HCl, concentrated, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the crude diol (1.0 eq) in dichloromethane (0.1 M).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 6-methoxy-1,3-dihydroisobenzofuran.
Table 3: Summary of Dihydroisobenzofuran Synthesis
| Intermediate | Reagents | Conditions | Product | Yield (%) |
| This compound | LiAlH4, THF | 0 °C to RT, 2h | (4-(Hydroxymethyl)-3-methoxyphenyl)methanol | 95 (crude) |
| (4-(Hydroxymethyl)-3-methoxyphenyl)methanol | cat. HCl, DCM | RT, 1.5h | 6-Methoxy-1,3-dihydroisobenzofuran | 89 |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. The protocols outlined in this document provide reliable and efficient methods for the preparation of isoindolinones, isochromanones, and dihydroisobenzofurans. These methodologies offer a foundation for the development of novel derivatives for applications in medicinal chemistry and materials science.
References
Scalable synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate for pharmaceutical applications
Application Note & Protocol
Topic: Scalable Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate for Pharmaceutical Applications
Abstract
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including peptidoleukotriene antagonists and anti-inflammatory agents.[1] Its value lies in the reactive benzylic bromide moiety, which allows for facile carbon-carbon and carbon-heteroatom bond formation. This document provides a comprehensive guide to a scalable and robust synthesis of this key building block from Methyl 4-methyl-3-methoxybenzoate via a free-radical bromination pathway. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized laboratory protocol, discuss critical parameters for process scale-up, and outline essential safety considerations. The presented methodology prioritizes the use of safer solvents and reagents, aligning with modern principles of green chemistry and industrial safety standards.
Introduction: The Strategic Importance of a Key Intermediate
In the intricate landscape of pharmaceutical development, the efficiency and scalability of synthetic routes to key intermediates are paramount. This compound (CAS No. 70264-94-7) has emerged as a versatile and highly valuable building block.[2] Its utility is demonstrated in the synthesis of a wide array of therapeutic agents, including treatments for anxiety and hypertension, as well as agrochemicals like herbicides and insecticides.[2]
The synthetic accessibility of this compound is typically achieved through the selective bromination of the benzylic methyl group of its precursor, Methyl 4-methyl-3-methoxybenzoate. This transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity, minimizing the formation of undesirable byproducts. This application note provides a field-proven protocol that addresses these challenges, offering a reliable pathway for researchers and drug development professionals.
Reaction Principle and Mechanism: Free-Radical Benzylic Bromination
The selective bromination of the methyl group attached to the benzene ring (the benzylic position) is achieved through a free-radical chain reaction.[3] This position is particularly susceptible to radical formation because the resulting benzylic radical is stabilized by resonance with the aromatic ring, significantly lowering the C-H bond dissociation energy compared to other sp³ hybridized carbons.
For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂), especially for scalable synthesis.[4] NBS serves as a source of a low, constant concentration of bromine radicals, which minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[4][5] The reaction is initiated either by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), or by photochemical energy (UV light).[1][6]
The mechanism proceeds through three key stages:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine source (Br₂ generated in situ from NBS and HBr) to form the desired product and another bromine radical, which continues the chain.[5][7]
-
Termination: The reaction ceases when two radicals combine.
References
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances to ensure successful, high-purity outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: "My crude ¹H NMR shows multiple singlets between 4.4-4.6 ppm and complex aromatic signals. What am I looking at?"
Answer: This is a classic sign of an incomplete reaction and/or the formation of common side products. The singlet for the desired product's benzylic protons (-CH₂ Br) is typically found around 4.5 ppm . The presence of other signals in this region and unexpected aromatic patterns indicates a mixture.
Most Likely Impurities:
-
Unreacted Starting Material (Methyl 4-methyl-3-methoxybenzoate): Characterized by a singlet for the benzylic methyl group (-CH₃ ) around 2.2-2.4 ppm . Its aromatic signals will also be present.
-
Di-brominated Product (Methyl 4-(dibromomethyl)-3-methoxybenzoate): Results from over-bromination. This impurity will have a characteristic singlet for the methine proton (-CH Br₂) shifted further downfield, typically >6.5 ppm .
-
Ring-Brominated Isomers: This is a significant challenge due to the electron-donating methoxy group activating the aromatic ring towards electrophilic substitution. These isomers will lack the benzylic bromide singlet and show different splitting patterns in the aromatic region (7.0-8.0 ppm).
Causality and Expert Insight: The synthesis of this compound is typically achieved via a Wohl-Ziegler reaction , which is a free-radical chain substitution at the benzylic position.[1][2] The key to success is maintaining conditions that favor this radical pathway over the competing ionic pathway of electrophilic aromatic substitution. High local concentrations of molecular bromine (Br₂), often formed from the reaction of N-bromosuccinimide (NBS) with trace HBr, can trigger electrophilic attack on the activated aromatic ring.[3]
Workflow: Identification and Confirmation
Below is a logical workflow to diagnose the impurities in your crude product.
Caption: Diagnostic workflow for identifying impurities via ¹H NMR.
Summary of Key Analytical Signatures:
| Compound | Key ¹H NMR Signal (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity |
| Starting Material | Ar-CH₃ | ~2.3 | Singlet |
| Desired Product | Ar-CH₂ Br | ~4.5 | Singlet |
| Di-bromo Impurity | Ar-CH Br₂ | > 6.5 | Singlet |
| Ring-bromo Isomers | Ar-H | 7.0 - 8.0 | Altered splitting patterns |
Question 2: "How can I minimize the formation of these impurities, especially the ring-brominated ones?"
Answer: Controlling the reaction conditions is paramount. The core principle is to ensure the reaction remains firmly in the free-radical domain.
Expert Recommendations:
-
Control Bromine Concentration: The Wohl-Ziegler reaction relies on a very low, steady-state concentration of Br₂.[3] Using N-bromosuccinimide (NBS) is standard practice as it generates Br₂ in situ in the presence of HBr.[2] Avoid using liquid Br₂ directly unless you have precise control over its addition rate.
-
Use a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for its inertness and ability to promote the radical pathway.[3] However, due to its toxicity, safer alternatives like chlorobenzene or ethyl acetate can be used, though they may slightly alter reaction kinetics.[3] Polar solvents can stabilize ionic intermediates, favoring electrophilic substitution.
-
Ensure Proper Initiation: A radical initiator is essential. Use AIBN (azobisisobutyronitrile) or a UV lamp (photo-initiation) to reliably generate the initial bromine radicals.[3] Insufficient initiation can lead to a buildup of reagents and favor side reactions.
-
Stoichiometry is Key: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). A large excess will inevitably lead to the formation of the di-brominated product.
-
Monitor the Reaction: The reaction can be monitored by observing the consumption of NBS. Solid NBS is denser than CCl₄, while its byproduct, succinimide, is less dense and will float.[2] This provides a simple visual cue for reaction completion.
Reaction Pathway and Impurity Formation Diagram:
Caption: Pathways for product and impurity formation.
Question 3: "My reaction is complete, but it's an impure mixture. What is the best purification protocol?"
Answer: A multi-step purification strategy is often required to achieve high purity (>95%).
Step-by-Step Purification Protocol:
-
Initial Workup (Succinimide Removal):
-
After the reaction is complete, cool the reaction mixture to room temperature. If using a solvent in which succinimide is poorly soluble (like CCl₄ or chlorobenzene), the succinimide byproduct can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash thoroughly with water (2-3 times) to remove any remaining succinimide and other water-soluble species.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual HBr, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Recrystallization (Primary Purification):
-
Recrystallization is highly effective for removing both less polar (starting material) and more polar (di-bromo, if present in small amounts) impurities.
-
A proven solvent system is a mixture of n-heptane and ethyl acetate .[3]
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hot n-heptane until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with cold heptane.
-
-
Column Chromatography (For Difficult Separations):
-
If recrystallization fails to provide the desired purity, silica gel column chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. The non-polar starting material will elute first, followed by the desired mono-brominated product. The more polar di-brominated product will elute last.
-
TLC Monitoring: Use a 10-20% ethyl acetate/hexane system to monitor your fractions. The product should have a distinct Rf value between the starting material and the di-brominated impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the radical initiator? A radical initiator, like AIBN or UV light, provides the initial energy to cause homolytic cleavage of the Br-Br bond (in the trace Br₂ present), generating the bromine radicals (Br•) that start the chain reaction. Without an initiator, the reaction would be extremely slow and inefficient.[2]
Q2: Can I use a different brominating agent instead of NBS? While other agents exist, NBS is preferred for the Wohl-Ziegler reaction because it is a solid that is easy to handle and, most importantly, it provides a low, controlled concentration of Br₂ necessary for selectivity.[1][3] Using liquid bromine directly often leads to a high concentration of Br₂, favoring ionic ring bromination.
Q3: My product appears unstable and discolors over time. How should I store it? Benzylic bromides can be lachrymatory and are susceptible to hydrolysis and degradation, especially when exposed to moisture, light, or heat. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20°C).
Q4: What safety precautions should I take? this compound is a lachrymator (causes tearing) and a skin irritant. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
Technical Support Center: Removal of Unreacted N-Bromosuccinimide (NBS) from Reaction Mixtures
Welcome to our dedicated technical support center focused on the effective removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who utilize NBS for bromination reactions and encounter challenges during product purification. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your post-reaction workup and ensure the purity of your target compounds.
Introduction: The Challenge of NBS-Related Impurities
N-bromosuccinimide is a widely used reagent for various transformations in organic synthesis, most notably for radical-initiated allylic and benzylic brominations (the Wohl-Ziegler reaction), as well as electrophilic additions to alkenes.[1][2][3] While highly effective, reactions with NBS invariably introduce two key impurities into the reaction mixture:
-
Unreacted N-Bromosuccinimide (NBS): Often used in slight excess to drive the reaction to completion.[4]
-
Succinimide: The byproduct formed from NBS as it donates a bromine atom.[5][6]
The removal of these impurities is critical as they can interfere with subsequent synthetic steps, complicate product characterization, and affect the overall purity and yield of the final product.[5] Succinimide, in particular, can be challenging to remove due to its moderate solubility in both aqueous and some organic solvents, often leading to co-elution with the desired product during chromatographic purification.[4][7]
This guide provides a structured approach to tackling these purification challenges, grounded in the chemical properties of the impurities and the desired product.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with NBS.
Q1: What are the primary methods for removing NBS and succinimide? The most common strategies include aqueous workup (washing), filtration/precipitation, silica gel column chromatography, and recrystallization.[5] The optimal method depends on the solubility and stability of your product.[5]
Q2: How do I safely handle N-Bromosuccinimide? NBS is a lachrymator and can cause severe skin burns and eye damage.[8][9] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] It is also moisture-sensitive and should be stored in a cool, dry, and dark place.[10][11][12]
Q3: My crude product has a yellow or brown tint. What is the likely cause? A persistent yellow or brown color in the purified product often indicates the presence of unreacted NBS.[4] This suggests that the quenching step during the workup was incomplete.
Q4: Can I use a strong base to remove succinimide? Using a dilute or saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or even sodium hydroxide (NaOH) can be very effective.[4][5][13] The base deprotonates succinimide (pKa ≈ 9.6), forming its water-soluble sodium salt, which is then easily extracted into the aqueous phase.[6] However, this method is only suitable if your desired product is stable under basic conditions and does not contain base-labile functional groups like esters.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experimental workup.
Issue 1: Residual Unreacted NBS in the Final Product
Symptom: Your isolated product is colored (yellow/brown), and TLC or NMR analysis indicates the presence of NBS.[4]
Cause: Incomplete quenching of the excess, reactive NBS before or during the aqueous workup.
Solution: Reductive Quenching
The most reliable method to eliminate residual NBS is to treat the reaction mixture with a reducing agent. This chemically converts the reactive NBS into the more easily removable and less reactive succinimide.[6]
Recommended Quenching Agents:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)
| Quenching Agent | Typical Concentration | Key Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% or Saturated Aqueous | Highly effective.[4] Acidification can lead to the formation of elemental sulfur, which may complicate the workup.[6][14] |
| Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃) | 10% or Saturated Aqueous | Also very effective.[4][13] Use caution in acidic conditions as it can generate sulfur dioxide (SO₂) gas.[6][14] |
Protocol 1: Standard Reductive Quench and Workup
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quench: Slowly add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite to the stirred reaction mixture. Continue adding the quenching agent until the characteristic yellow color of bromine/NBS disappears.[5]
-
Dilute: Dilute the mixture with the organic solvent used for the reaction (e.g., DCM, Ethyl Acetate).[15]
-
Extract: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
Issue 2: Succinimide Contamination in the Final Product
Symptom: ¹H NMR analysis of your purified product shows a characteristic singlet peak for succinimide protons (around δ 2.7 ppm in CDCl₃), and the product yield is artificially inflated.
Cause: Succinimide has partial solubility in many common organic solvents and can co-elute with products of similar polarity during silica gel chromatography.[4][6]
Solutions: The strategy for removing succinimide depends heavily on the properties of your product and the reaction solvent.
Method A: Aqueous Base Extraction (for Base-Stable Products)
As detailed in the FAQ, washing the organic layer with a basic aqueous solution is a highly effective method. This converts succinimide into its highly water-soluble sodium salt, facilitating its removal into the aqueous phase.[4][6]
Method B: Precipitation and Filtration (for Non-Polar Solvents)
Causality: Succinimide is poorly soluble in non-polar solvents like carbon tetrachloride (CCl₄), hexane, and diethyl ether.[7][12] When reactions are performed in these solvents, the succinimide byproduct often precipitates out of the solution as it forms.
Protocol 2: Filtration of Succinimide
-
Complete Reaction: Monitor the reaction to completion via TLC.
-
Cool Thoroughly: Once complete, cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of succinimide.[5]
-
Filter: Filter the cold reaction mixture through a Büchner or Hirsch funnel to remove the precipitated succinimide solid.[4][5]
-
Rinse: Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have been occluded.[5]
-
Workup: Combine the filtrate and the washings and proceed with a standard aqueous workup (as described in Protocol 1) to remove any remaining soluble impurities.
Method C: Optimized Column Chromatography
Causality: If succinimide co-elutes with your product, modifying the chromatography conditions can improve separation. Succinimide is quite polar, so increasing the polarity of the eluent system may not be effective.
Troubleshooting Steps:
-
Pre-Wash: Always perform a thorough aqueous workup before attempting chromatography to remove the bulk of the succinimide.[6]
-
Solvent System Modification: Try a different solvent system. For example, if you are using Ethyl Acetate/Hexane, consider trying Dichloromethane/Methanol or another system with different selectivity.
-
Silica Gel Plug: Before loading your crude product onto a full chromatography column, try filtering it through a short plug of silica gel, eluting with a relatively non-polar solvent.[16] This can sometimes retain the highly polar succinimide while allowing your product to pass through, simplifying the subsequent full purification.
Issue 3: Emulsion Formation During Aqueous Extraction
Symptom: A persistent, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult or impossible.
Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM), can lead to the formation of stable emulsions.[5]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution, which increases the ionic strength of the aqueous layer and can help break the emulsion.[5]
-
Filter through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can often break up the emulsion and allow the layers to separate upon collection.[5]
Decision-Making Workflow for NBS/Succinimide Removal
The choice of a purification strategy is a critical decision point. The following flowchart provides a logical pathway for selecting the most appropriate method based on the properties of your desired product.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. globallinker.com [globallinker.com]
- 12. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 13. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 4-(bromomethyl)-3-methoxybenzoate by Recrystallization
Welcome to the technical support center for the purification of Methyl 4-(bromomethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this important intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Probable Cause: The solvent polarity may be inappropriate for this compound. This compound has both polar (ester, methoxy) and non-polar (benzene ring, bromomethyl) characteristics. A solvent that is too non-polar (e.g., hexane) or too polar at room temperature may not be effective.
-
Solution:
-
Verify Solvent Choice: Based on solubility data, methanol is a suitable solvent in which this compound is soluble.[1] For a mixed solvent system, a combination of a soluble solvent and a miscible anti-solvent is effective. A documented successful system is a mixture of n-heptane and ethyl acetate.[2]
-
Increase Solvent Volume Incrementally: You may be using an insufficient volume of solvent. Add the hot solvent in small portions to your crude material until dissolution is achieved. The goal is to create a saturated solution at the solvent's boiling point.[3][4]
-
Consider a Solvent Mixture: If a single solvent is not providing the desired solubility profile (good solubility when hot, poor when cold), a two-solvent system is recommended. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate or methanol) and then slowly add a "poor" hot solvent (e.g., hexane or n-heptane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Probable Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. The reported melting point for this compound is in the range of 87-96 °C.[1][5] If the solution is still too hot when saturation is reached, the compound may separate as a liquid. This is more common with impure samples, as impurities can depress the melting point.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[6][7]
-
Slow Cooling: Allow the solution to cool more slowly. A sudden temperature drop can favor oiling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7][8]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Issue 3: No crystals form, even after the solution has cooled to room temperature or in an ice bath.
-
Probable Cause: The most common reason for this is using too much solvent, resulting in a solution that is not saturated at the lower temperature.[7]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. A rotary evaporator can also be used for more precise solvent removal.[6][7] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution appears to be at the right concentration, try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[7]
-
Use an Anti-Solvent: If you are using a single solvent system, you can try carefully adding a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes turbid, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.
-
Issue 4: The recrystallized product has a low yield.
-
Probable Cause:
-
Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6]
-
Premature crystallization during a hot filtration step.
-
Cooling the solution too quickly, leading to the formation of very fine crystals that are difficult to collect by filtration.
-
-
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[4][8]
-
Check the Mother Liquor: After filtering your crystals, you can cool the filtrate further in an ice bath to see if more crystals form. If a significant amount does, you may have used too much solvent initially.
-
Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: While an ideal single solvent should show high solubility at high temperatures and low solubility at low temperatures[3][9], a mixed solvent system often provides better results. A patent for a process to prepare this compound specifies recrystallization from a mixture of n-heptane and ethyl acetate in a 2:1 ratio.[2] Given its solubility profile, a mixture of methanol and water could also be effective, where the compound is dissolved in hot methanol followed by the addition of water as an anti-solvent.[1]
Q2: My crude product is slightly colored. Should I use charcoal?
A2: Yes, if your crude product has a noticeable color, it is likely due to high molecular weight, colored impurities. You can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing your yield.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can originate from the synthesis process. A frequent synthesis involves the radical bromination of methyl 3-methoxy-4-methylbenzoate.[10][11] Potential impurities include:
-
Unreacted starting material (methyl 3-methoxy-4-methylbenzoate).
-
Dibrominated side products.
-
Succinimide, if N-bromosuccinimide (NBS) is used as the brominating agent.[2] Recrystallization is effective at removing these types of impurities.
Q4: How can I confirm the purity of my recrystallized product?
A4: The most common methods to assess purity are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. The literature value for this compound is around 92-96 °C.[5] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure and check for the presence of impurities.
Experimental Protocol and Data
Recommended Recrystallization Protocol (Two-Solvent System)
This protocol is based on a reported method for purifying this compound.[2]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add warm n-heptane until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Summary of Key Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethyl Acetate | The compound is an ester, and like-dissolves-like is a good starting principle.[12] |
| Anti-Solvent | n-Heptane | A non-polar solvent in which the compound is likely to be poorly soluble. |
| Melting Point | 92-96 °C | A key indicator of purity.[5] |
| Appearance | White to off-white crystalline solid | The expected appearance of the pure compound.[1] |
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Home Page [chem.ualberta.ca]
- 5. This compound 95 70264-94-7 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. This compound | 70264-94-7 [chemicalbook.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
How to avoid over-bromination in the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
Technical Support Center: Selective Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
A Guide to Preventing Over-bromination in Radical Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This key chemical intermediate is frequently prepared via benzylic bromination of Methyl 4-methyl-3-methoxybenzoate. However, a common and significant challenge in this synthesis is the formation of the over-brominated byproduct, Methyl 4-(dibromomethyl)-3-methoxybenzoate.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you maximize the yield and purity of your desired monobrominated product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing diagnostic insights and actionable solutions.
Question 1: I'm observing a significant amount of the dibrominated byproduct in my reaction mixture. How can I minimize its formation?
Answer: This is the most common issue in this synthesis and stems from the fact that the desired monobrominated product is itself a substrate for further radical bromination. The key to preventing this is controlling the reaction kinetics and stoichiometry.
-
Underlying Cause: The benzylic C-H bonds on the desired product, this compound, are still susceptible to abstraction by bromine radicals, leading to a second bromination event. This is especially problematic if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long after the initial starting material is consumed.[1]
-
Solutions:
-
Control Stoichiometry: The molar ratio of the brominating agent, N-bromosuccinimide (NBS), to the starting material is critical. Use a ratio of 1.0 to 1.1 equivalents of NBS for every 1.0 equivalent of Methyl 4-methyl-3-methoxybenzoate.[2][3] A slight excess ensures the starting material is consumed, but a larger excess dramatically increases the rate of dibromination.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise or as a slurry over time. This maintains a low steady-state concentration of bromine radicals, favoring the more reactive starting material over the product.[1]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.
-
Maintain Low Temperature: While radical reactions require initiation (heat or light), excessive temperatures can increase the rate of all reactions, including the undesirable second bromination. A patent for a similar process suggests running the reaction at a controlled temperature, for instance between 0 to 5°C with UV light initiation, can improve selectivity.[2]
-
Question 2: My reaction is very slow or stalls, leaving a large amount of unreacted starting material. What's wrong?
Answer: A sluggish reaction points to an issue with radical initiation or the presence of inhibitors.
-
Underlying Cause: Benzylic bromination with NBS is a radical chain reaction that requires an initiator to start.[4][5][6] If the initiator is old, inactive, or used in insufficient quantity, the reaction will not proceed efficiently. Radical inhibitors, such as oxygen or certain impurities, can also quench the reaction.
-
Solutions:
-
Check the Initiator: Use a fresh batch of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7] Ensure it has been stored correctly. A typical catalytic amount is 1-5 mol% relative to the starting material.[2]
-
Ensure Anhydrous Conditions: Water can interfere with the reaction.[7] Use dry solvents and ensure your glassware is thoroughly dried before starting.
-
Degas the Solvent: Before heating, bubble an inert gas like nitrogen or argon through the solvent for 15-20 minutes to remove dissolved oxygen, which is a radical scavenger.
-
Provide Adequate Energy: If using thermal initiation, ensure the reaction is heated to a temperature sufficient for the initiator to decompose. For AIBN, this is typically around 70-80°C.[8] If using photo-initiation, ensure your light source is of the correct wavelength and intensity.[2][9]
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best: NBS or Br₂?
A: N-Bromosuccinimide (NBS) is overwhelmingly preferred for selective benzylic bromination.[5][10] Elemental bromine (Br₂) is highly reactive and can lead to multiple side reactions, including electrophilic aromatic substitution on the benzene ring and addition reactions if any double bonds were present.[5][11] NBS provides a low, constant concentration of bromine radicals, which is key to achieving high selectivity for the benzylic position.[4][7]
Q2: What is the best solvent for this reaction?
A: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness.[6][12] However, due to its toxicity and environmental impact, it has been largely replaced.[12] Safer and effective alternatives include:
-
Acetonitrile (CH₃CN): An excellent choice that is less hazardous than chlorinated solvents.[9][12]
-
Chlorobenzene or Ethyl Acetate: These have been cited in patents as effective solvents for this specific transformation.[2]
Q3: How does the radical initiator (AIBN vs. BPO) affect the reaction?
A: Both AIBN (azobisisobutyronitrile) and BPO (benzoyl peroxide) are effective radical initiators.[6] AIBN decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which are effective at initiating the chain reaction.[13] BPO decomposes to form benzoyloxy radicals. The choice often comes down to reaction temperature and compatibility with other functional groups. AIBN is generally considered "cleaner" as its byproducts are less reactive.
Q4: What is the best method for purifying the final product?
A: The primary impurities are the unreacted starting material, the dibrominated byproduct, and succinimide (from NBS).
-
Initial Workup: After the reaction, the mixture is typically cooled, and the precipitated succinimide is filtered off. The filtrate can then be washed with water to remove any remaining succinimide and other water-soluble impurities.[2]
-
Recrystallization: This is often the most effective method for removing both the starting material and the dibrominated impurity. A common solvent system is a mixture of n-heptane and ethyl acetate.[2] Hexane and diethyl ether have also been reported as suitable solvents.[14] The desired monobrominated product is typically a solid with a melting point around 90-96°C.[15]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the components.
Visualizing the Process
Reaction Mechanism and Over-bromination Pathway
The diagram below illustrates the free-radical chain reaction. The key to success is promoting the top propagation cycle while suppressing the bottom cycle, which leads to the unwanted dibromo- byproduct.
Caption: Radical mechanism for benzylic bromination.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental issues.
Caption: Troubleshooting decision tree for benzylic bromination.
Key Reaction Parameter Summary
| Parameter | Recommendation | Rationale |
| Starting Material | Methyl 4-methyl-3-methoxybenzoate | Precursor with target benzylic methyl group. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br• for selectivity.[4][7] |
| Stoichiometry | 1.0 - 1.1 eq. NBS | Balances complete conversion with minimizing over-bromination.[2][3] |
| Radical Initiator | AIBN or Benzoyl Peroxide (1-5 mol%) | Catalyzes the radical chain reaction.[2][6] |
| Solvent | Acetonitrile, Chlorobenzene, Ethyl Acetate | Inert, safer alternatives to CCl₄.[2][9][12] |
| Temperature | Reflux (typically 70-80°C for AIBN) | Provides energy for initiation; avoid excessive heat.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical reaction. |
| Monitoring | TLC, GC-MS | Essential for determining the optimal reaction endpoint. |
Validated Experimental Protocol
This protocol is synthesized from literature procedures and best practices to favor selective monobromination.[2][6]
Materials:
-
Methyl 4-methyl-3-methoxybenzoate (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Azobisisobutyronitrile (AIBN) (0.02 eq.)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reflux apparatus and ensure all glassware is oven-dried.
-
Reagent Addition: To the round-bottom flask, add Methyl 4-methyl-3-methoxybenzoate and anhydrous acetonitrile (approx. 10-15 mL per gram of starting material). Begin stirring.
-
Inert Atmosphere: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initiator and Brominating Agent: Add the AIBN and NBS to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C for acetonitrile) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot and analyzing it by TLC or GC-MS. Look for the disappearance of the starting material spot/peak. The reaction is typically complete in 2-5 hours.
-
Quenching: Once the starting material is consumed, immediately stop heating and cool the flask to room temperature, then further in an ice bath.
-
Workup:
-
The byproduct, succinimide, will precipitate as a white solid. Filter the reaction mixture to remove it.
-
Wash the collected solid with a small amount of cold acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a suitable hot solvent system (e.g., heptane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then to 0-4°C to induce crystallization.
-
Collect the crystalline product, this compound, by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum. Confirm purity by melting point and NMR.
-
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. study.com [study.com]
- 14. echemi.com [echemi.com]
- 15. This compound 95 70264-94-7 [sigmaaldrich.com]
Optimizing reaction conditions for the benzylic bromination of methyl 4-methyl-3-methoxybenzoate
Welcome to the technical support resource for the benzylic bromination of methyl 4-methyl-3-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific Wohl-Ziegler reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, maximize yield, and ensure product purity.
Introduction to the Reaction
The benzylic bromination of methyl 4-methyl-3-methoxybenzoate is a free-radical halogenation that selectively targets the methyl group at the C4 position. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1] While seemingly straightforward, the reaction's success is highly sensitive to several parameters, and deviation can lead to undesirable side products and low yields.
This guide provides a structured approach to understanding and troubleshooting this reaction through a series of frequently asked questions and detailed problem-solving scenarios.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the reaction chemistry.
Q1: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this reaction?
A1: Using molecular bromine (Br₂) directly poses two significant problems. First, Br₂ can participate in electrophilic aromatic substitution, leading to bromination of the electron-rich aromatic ring rather than the desired benzylic position.[2][3] The methoxy group on your substrate is a strong activating group, making the ring particularly susceptible to this side reaction. Second, controlling the concentration of Br₂ is difficult, which can easily lead to over-bromination (dibromination) of the methyl group.[4]
NBS provides a critical advantage by maintaining a constant, low concentration of Br₂ throughout the reaction.[3][5][6] It reacts with the HBr byproduct generated during the propagation step to slowly produce Br₂, ensuring that the bromine concentration is just sufficient for the radical chain reaction to proceed without promoting competing side reactions.[6][7][8]
Q2: What is the precise role of the radical initiator, AIBN?
A2: Azobisisobutyronitrile (AIBN) serves to initiate the radical chain reaction.[9][10] Upon gentle heating (typically >60 °C), AIBN undergoes thermal decomposition to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[11][12] This decomposition is thermodynamically favorable due to the formation of stable N₂ gas.[11] These initiator radicals then abstract a bromine atom from the low concentration of Br₂ present, generating the bromine radical (Br•) that propagates the chain reaction by abstracting a benzylic hydrogen from your substrate.[7]
Q3: How do the substituents on the aromatic ring (methoxy and methyl ester) influence the reaction?
A3: The substituents have a significant electronic influence.
-
3-Methoxy Group: This is a strong electron-donating group, which activates the aromatic ring. While this makes the ring more susceptible to unwanted electrophilic bromination, it also stabilizes the benzylic radical intermediate through resonance, which is favorable for the desired reaction pathway.
-
4-Methyl Group: This is the target for bromination. The benzylic hydrogens on this group are weaker than other C-H bonds in the molecule and are readily abstracted by the bromine radical to form a resonance-stabilized benzylic radical.[5][13]
-
1-Methyl Ester Group: This is an electron-withdrawing group, which deactivates the aromatic ring. Its presence slightly tempers the activating effect of the methoxy group, but its primary influence is electronic and should not sterically hinder the reaction at the C4-methyl position.
Q4: What are the primary competing side reactions I should be aware of?
A4: The main side reactions are:
-
Dibromination: Formation of methyl 4-(dibromomethyl)-3-methoxybenzoate. This occurs when the desired monobrominated product reacts further with the bromine radical.[4]
-
Aromatic Bromination: Electrophilic addition of bromine to the activated aromatic ring. This is more likely if the concentration of Br₂ becomes too high or if acidic conditions develop.[2]
-
Hydrolysis: If water is present in the reaction mixture, the benzylic bromide product can hydrolyze to the corresponding benzyl alcohol. It is crucial to use anhydrous solvents and reagents.[14]
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q: My reaction shows low or no conversion of the starting material. What are the likely causes?
A: This is a common issue often related to the initiation of the radical chain.
-
Cause 1: Ineffective Radical Initiation. The AIBN initiator may be old or degraded, or the reaction temperature may be too low for it to decompose efficiently. AIBN decomposition typically requires temperatures between 66 °C and 72 °C.[11]
-
Solution: Use a fresh bottle of AIBN. Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent (e.g., ~77 °C for CCl₄, ~80 °C for cyclohexane). Consider using a light source (e.g., a household compact fluorescent lamp) in addition to thermal initiation, as photochemical initiation can be very effective.[15][16]
-
-
Cause 2: Presence of Radical Inhibitors. Oxygen from the air is a potent radical inhibitor. Other impurities in the solvent or on the glassware can also quench the radical chain.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried and clean.
-
-
Cause 3: Impure NBS. Old or impure NBS may contain excess succinimide or HBr, which can interfere with the reaction.
Q: I'm observing significant formation of the dibrominated byproduct. How can I improve selectivity for the monobrominated product?
A: Over-bromination is a classic challenge in Wohl-Ziegler reactions and results from the product being reactive under the reaction conditions.[4]
-
Cause 1: Incorrect Stoichiometry. Using a large excess of NBS will inevitably drive the reaction toward the thermodynamically stable dibrominated product.
-
Solution: Carefully control the stoichiometry. Use only a slight excess of NBS (e.g., 1.05 to 1.1 equivalents).[15] This ensures that once the starting material is consumed, there is little remaining NBS to continue the bromination.
-
-
Cause 2: Extended Reaction Time. Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the monobrominated product to be converted to the dibrominated species.
-
Cause 3: High Localized Concentration of Reagents. Adding all the NBS at once can create high local concentrations of bromine, promoting over-reaction.
-
Solution: Consider adding the NBS portion-wise over the course of the reaction to maintain a consistently low concentration.
-
Q: My product has bromine on the aromatic ring instead of the benzylic position. Why is this happening and how can I prevent it?
A: This indicates that an electrophilic aromatic substitution pathway is competing with the desired free-radical pathway.
-
Cause 1: High Bromine Concentration. As discussed in the FAQs, high Br₂ levels favor electrophilic attack on the activated ring.
-
Solution: Ensure you are using NBS, not Br₂. Check that your NBS is pure. The presence of acidic impurities can catalyze the formation of Br₂ from NBS, so using fresh, high-purity NBS is critical.[4]
-
-
Cause 2: Polar or Protic Solvents. Solvents like acetonitrile, THF, or alcohols can promote ionic pathways over radical ones.
Q: The reaction workup is difficult, and I'm having trouble removing the succinimide byproduct. What is a better procedure?
A: Succinimide is the byproduct of NBS and can complicate purification.
-
Standard Procedure: The typical workup involves cooling the reaction mixture, filtering off the insoluble succinimide, and then washing the filtrate.
-
Optimization: Succinimide is less soluble in non-polar solvents at cold temperatures. After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes to maximize the precipitation of succinimide before filtration. Washing the crude product solution with water or a dilute sodium bicarbonate solution can help remove any remaining succinimide.[21]
-
Visualizing the Process
Reaction Mechanism
The benzylic bromination proceeds via a radical chain mechanism consisting of initiation, propagation, and termination steps.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 17. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. Bromination - Common Conditions [commonorganicchemistry.com]
- 20. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 21. reddit.com [reddit.com]
Troubleshooting low yields in the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
Technical Support Center: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this critical synthesis. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring scientific integrity and reproducibility.
The synthesis of this compound is typically achieved via a free-radical bromination of the benzylic methyl group of Methyl 3-methoxy-4-methylbenzoate. The most common method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]
General Reaction Scheme
The transformation follows a well-established free-radical chain mechanism.
References
Side reactions and byproduct formation in Wohl-Ziegler bromination of toluene derivatives
<
Welcome to the technical support center for the Wohl-Ziegler bromination of toluene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide expert insights to ensure the success of your experiments.
Introduction to Wohl-Ziegler Bromination
The Wohl-Ziegler reaction is a cornerstone of organic synthesis, enabling the selective free-radical bromination of allylic and benzylic positions.[1][2] For toluene and its derivatives, this reaction provides a direct route to benzyl bromides, which are highly versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[3] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[1][4]
The elegance of the Wohl-Ziegler reaction lies in its ability to maintain a low concentration of molecular bromine (Br₂) in situ.[1][5] This is crucial for favoring the desired radical substitution pathway at the benzylic position over competitive ionic addition reactions to the aromatic ring.[5][6] The mechanism, first robustly proposed by Paul Goldfinger, involves the initiation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical.[7][8] This radical then reacts with Br₂ to yield the product and regenerate a bromine radical, thus propagating the chain reaction.[9]
Despite its utility, the Wohl-Ziegler bromination can be prone to side reactions and byproduct formation, leading to challenges in achieving high yields and purity. This guide will address these challenges head-on.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Initiator: The radical initiator (AIBN, benzoyl peroxide) may have decomposed due to improper storage or age. 2. Insufficient Initiation: The reaction temperature may be too low for the chosen initiator to decompose efficiently, or the light source (for photo-initiation) is not of the correct wavelength or intensity. 3. Presence of Radical Inhibitors: Impurities in the solvent or starting material (e.g., phenols, anilines) can quench the radical chain reaction. | 1. Use Fresh Initiator: Always use a fresh batch of the radical initiator. 2. Optimize Initiation Conditions: Ensure the reaction is heated to the appropriate temperature for the initiator (typically reflux for AIBN in CCl₄).[8] For photo-initiation, use a suitable light source. 3. Purify Reagents and Solvents: Purify the toluene derivative and solvent to remove any potential inhibitors. |
| Formation of Di- and Tri-brominated Byproducts (Over-bromination) | 1. High Local Concentration of Bromine: This is a common issue, especially in batch reactions, leading to multiple brominations on the same methyl group.[7] 2. Excess NBS: Using a significant excess of NBS can drive the reaction towards over-bromination. | 1. Slow Addition of NBS: Add NBS portion-wise or as a solution over an extended period to maintain a low concentration. 2. Use Stoichiometric Amounts of NBS: Carefully control the stoichiometry of NBS to favor mono-bromination. Typically, 1.0 to 1.1 equivalents are sufficient. 3. Consider Continuous Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters and minimize byproduct formation.[10] |
| Bromination on the Aromatic Ring | 1. Presence of Lewis or Brønsted Acids: Acidic impurities can catalyze electrophilic aromatic substitution.[7] HBr, a byproduct of the reaction, can react with NBS to generate Br₂, which can then act as an electrophile. 2. Activated Aromatic Rings: Toluene derivatives with strongly electron-donating groups are more susceptible to ring bromination.[3] | 1. Use a Non-polar, Aprotic Solvent: Solvents like CCl₄ or trifluorotoluene are preferred.[8] 2. Add an Acid Scavenger: The addition of a non-basic acid scavenger like barium carbonate can help to neutralize any generated HBr.[11] 3. Control Reaction Temperature: Lower temperatures can sometimes favor benzylic bromination over ring substitution. |
| Formation of Succinimide Adducts or Other Impurities | 1. Decomposition of NBS: Old or improperly stored NBS can contain impurities or decompose to succinimide and bromine.[11][12] 2. Reaction with Solvent: Some solvents can react with NBS or the radical intermediates.[5] | 1. Recrystallize NBS: If the NBS is yellow or brown, it should be recrystallized from water or acetic acid before use.[12][13] Pure NBS is a white solid.[14] 2. Choose an Inert Solvent: CCl₄ is the classic solvent of choice due to its inertness, though safer alternatives like acetonitrile or trifluorotoluene are now more common.[5][8] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of NBS: In some solvents, the solubility of NBS can be a limiting factor. 2. Formation of a Succinimide Crust: The byproduct, succinimide, is often insoluble and can coat the surface of the NBS, preventing it from reacting further.[5] | 1. Use a Co-solvent: A small amount of a more polar co-solvent can sometimes improve the solubility of NBS. 2. Vigorous Stirring: Ensure efficient stirring to break up any succinimide crust that may form. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for Wohl-Ziegler bromination?
A1: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness under radical conditions and its ability to facilitate the reaction by keeping the concentration of reagents low due to the poor solubility of NBS.[5] However, due to its toxicity and environmental concerns, safer alternatives are now widely used.[5] Acetonitrile and trifluorotoluene have been shown to be effective replacements.[5][8][15] The choice of solvent can also influence the reaction's efficiency and selectivity.[16]
Q2: How can I be sure my radical initiator is active?
A2: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and are sensitive to heat and light. It is always best to use a fresh bottle. A simple, albeit qualitative, test for benzoyl peroxide is to check for the presence of peroxides using a peroxide test strip. For AIBN, a sluggish or non-starting reaction is a strong indicator of an inactive initiator.
Q3: My NBS is yellow. Can I still use it?
A3: A yellow or brownish color in NBS indicates the presence of molecular bromine from decomposition.[11][12][14] While crude NBS can sometimes give better yields in the Wohl-Ziegler reaction, for consistent and reliable results, it is recommended to purify it by recrystallization from hot water or acetic acid.[12][13]
Q4: What are some alternative reagents to NBS for benzylic bromination?
A4: While NBS is the most common reagent, other N-bromo compounds can be used. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a cost-effective alternative that can offer similar reactivity.[17] Additionally, systems like H₂O₂-HBr can generate bromine radicals in situ.[18] For some substrates, direct bromination with molecular bromine under specific conditions can also be employed.[19] Boron tribromide has also been reported as a reagent for the benzylic bromination of toluene derivatives.[20]
Q5: How can I minimize the formation of the dibrominated byproduct?
A5: The formation of benzal bromide is a common side reaction.[10] To minimize this, it is crucial to maintain a low concentration of the brominating agent. This can be achieved by the slow, portion-wise addition of NBS. Using a stoichiometric amount (1.0-1.1 equivalents) of NBS is also critical. Monitoring the reaction closely by techniques like TLC or GC-MS and stopping it once the starting material is consumed can also prevent over-bromination.
Experimental Protocols
Standard Wohl-Ziegler Bromination of p-Chlorotoluene
Materials:
-
p-Chlorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-chlorotoluene (1.0 eq) and anhydrous CCl₄.
-
Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[8]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude p-chlorobenzyl bromide.
-
The product can be further purified by distillation or recrystallization.
Visualizing Reaction Pathways
Wohl-Ziegler Bromination Mechanism
Caption: The radical chain mechanism of Wohl-Ziegler bromination.
Common Side Reactions in Wohl-Ziegler Bromination
Caption: Major side reactions in the bromination of toluene derivatives.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Selectivity of Benzylic Bromination Reactions
Here is the technical support center for improving the selectivity of benzylic bromination reactions.
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Benzylic bromides are valuable intermediates, but achieving high selectivity for the desired mono-brominated product can be challenging.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions for higher yields and purity.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during benzylic bromination experiments, providing causal explanations and actionable solutions.
Q1: My reaction is producing a significant amount of di-brominated (or poly-brominated) product. How can I improve mono-selectivity?
Probable Cause: Over-bromination is a frequent challenge in benzylic bromination.[1] It occurs because the benzylic C-H bond in the mono-brominated product can sometimes be as, or even more, reactive than those in the starting material. This leads to a competitive reaction where the desired product is further brominated to form a gem-dibromide. The issue is often exacerbated by using too large an excess of the brominating agent or running the reaction for too long.[3]
Solutions & Mitigation Strategies:
-
Control Stoichiometry: Use only a slight excess of N-Bromosuccinimide (NBS), typically 1.05 to 1.1 equivalents.[4] This ensures there isn't enough brominating agent to react extensively with the mono-bromo product after the starting material is consumed.
-
Monitor the Reaction Closely: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-bromo byproduct.[3]
-
Control Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction with the lower activation energy, which is often the initial bromination. However, this may also slow down the reaction rate.[5]
-
Post-Reaction Reduction: If a mixture of mono- and di-brominated products is formed, it is possible to selectively reduce the di-bromo compound back to the desired mono-bromide. A reported method involves treating the crude product mixture with diethyl phosphite and a base like N,N-diisopropylethylamine (DIPEA).[1][6]
Table 1: Effect of Reaction Conditions on Mono- vs. Di-bromination Selectivity
| Substrate | NBS (equiv.) | Initiator/Light | Solvent | Temp (°C) | Mono-bromide : Di-bromide Ratio | Reference |
| 4-tert-butyltoluene | 1.05 | 30W White Lamp | MeCN | 40 | 99 : 1 | [5] |
| 4-tert-butyltoluene | 1.05 | 30W White Lamp | MeCN | 60 | 93 : 7 | [5] |
| 2-Fluoro-3-nitrotoluene | Slurry Addition | Benzoyl Peroxide | Acetic Acid | - | Minimized Impurities | [1] |
Q2: I'm observing bromination on the aromatic ring instead of the benzylic position. What's causing this and how do I prevent it?
Probable Cause: Aromatic bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical pathway. This side reaction is favored by the presence of molecular bromine (Br₂) in combination with polar solvents or Lewis/Brønsted acid catalysts, which polarize the Br-Br bond, creating a strong electrophile.[7] Electron-rich aromatic rings are particularly susceptible to this side reaction.[8]
Solutions & Mitigation Strategies:
-
Use N-Bromosuccinimide (NBS): The primary advantage of NBS is that it maintains a very low, steady-state concentration of Br₂ throughout the reaction. This is achieved through the reaction of NBS with the HBr byproduct generated during the radical cycle.[9][10] This low concentration of Br₂ is sufficient for the radical chain reaction but minimizes the competing electrophilic pathway.
-
Choose a Non-Polar Solvent: Traditionally, carbon tetrachloride (CCl₄) was used because it is non-polar and inert to radical conditions.[8] Due to its toxicity, safer alternatives like acetonitrile, cyclohexane, or (trifluoromethyl)benzene are now preferred.[11][12][13] These solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.
-
Avoid Acid Catalysis: Ensure your reagents and glassware are free from acidic impurities. The presence of acid can catalyze the unwanted aromatic bromination.[1]
-
Work in the Dark (If Not Using Photo-initiation): If using a thermal initiator like AIBN, keeping the reaction vessel shielded from ambient light can help suppress side reactions that might be photochemically initiated.
Q3: My reaction yield is very low, or the reaction is not going to completion. What are the potential reasons and fixes?
Probable Cause: Low conversion rates can stem from several issues related to the radical chain mechanism. The most common culprits are inefficient initiation of the radical chain, the presence of radical inhibitors, or poor reagent quality.
Solutions & Mitigation Strategies:
-
Verify Radical Initiator: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh. These compounds can decompose over time. Also, confirm that the reaction temperature is appropriate for the chosen initiator's half-life. For photochemical initiation, ensure your light source has the correct wavelength and intensity.[8][14]
-
Ensure Anhydrous Conditions: Water can hydrolyze the NBS reagent or the benzyl bromide product.[8] Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Purity: The quality of NBS can vary between suppliers. Impurities such as excess bromine or HBr can accelerate side reactions and disrupt the intended radical cycle.[1]
-
Degas the Solvent: Oxygen (O₂) from the air is a diradical and can act as a radical inhibitor, quenching the chain reaction.[14] Degassing your solvent by bubbling an inert gas through it or by using freeze-pump-thaw cycles can significantly improve reaction efficiency.
Below is a workflow to diagnose potential causes of low reaction yield.
Caption: Workflow for Troubleshooting Low Yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the selectivity of N-Bromosuccinimide (NBS) in benzylic bromination?
The high selectivity of NBS in the Wohl-Ziegler reaction stems from its ability to facilitate a free-radical chain reaction while minimizing competing ionic pathways.[10][11] The key is the formation of a resonance-stabilized benzylic radical.[9]
The mechanism proceeds in three main stages:
-
Initiation: A radical initiator (e.g., AIBN, light) homolytically cleaves a weak bond to generate initial radicals. In the case of NBS, the N-Br bond can be cleaved by light or heat to produce a bromine radical.[9][15]
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making the benzylic C-H bond weaker than other alkyl C-H bonds.[9][11]
-
The benzylic radical then reacts with a molecule of Br₂, which is present in very low concentrations, to form the benzyl bromide product and a new bromine radical, which continues the chain.[7][15] The required Br₂ is generated in situ from the reaction of NBS with the HBr byproduct from the first propagation step.[7]
-
-
Termination: Two radicals combine to end the chain reaction.
This mechanism ensures that bromination occurs preferentially at the weakest C-H bond, which is the benzylic position.
Caption: Radical Chain Mechanism of Benzylic Bromination.
Q2: How do I choose the right solvent for my benzylic bromination reaction?
Solvent choice is critical for selectivity, safety, and environmental impact.[12]
-
Traditional Solvents: Carbon tetrachloride (CCl₄) was the classic solvent for Wohl-Ziegler reactions due to its inertness.[8] However, it is a toxic, ozone-depleting substance and its use is now highly restricted.[11][16]
-
Modern Alternatives: "Greener" and safer solvents are now standard practice.[12][17] Acetonitrile (MeCN) is an excellent choice as it is polar aprotic, dissolves NBS well, and generally gives high selectivity.[5][12] Other effective solvents include (trifluoromethyl)benzene, 1,2-dichlorobenzene, and cyclohexane.[6][11][18] For some substrates, solvent-free conditions using microwave irradiation have also been reported to be effective.[16][19]
Table 2: Comparison of Solvents for Benzylic Bromination
| Solvent | Polarity | Typical Use Case | Advantages | Disadvantages |
| Carbon Tetrachloride (CCl₄) | Non-polar | Historical standard | High selectivity, inert | Toxic, environmentally hazardous |
| Acetonitrile (MeCN) | Polar Aprotic | General purpose | Good NBS solubility, high selectivity, safer alternative | Can be difficult to remove |
| Cyclohexane | Non-polar | When non-polar conditions are critical | Easy to remove, promotes radical pathway | Lower NBS solubility |
| (Trifluoromethyl)benzene | Non-polar | CCl₄ replacement | High yields, less toxic than CCl₄ | High boiling point |
| 1,2-Dichlorobenzene | Polar Aprotic | High-temperature reactions | Allows for higher reaction temperatures | High boiling point, chlorinated |
Q3: What is the role of the radical initiator, and how do I select one?
The radical initiator's role is to generate the initial population of radicals to start the chain reaction.[14] The choice depends on the desired reaction conditions.
-
Thermal Initiators: These compounds decompose upon heating to form radicals.
-
Azobisisobutyronitrile (AIBN): A very common initiator. It decomposes cleanly to produce nitrogen gas and two cyanoisopropyl radicals. It is often preferred because its decomposition rate is not highly sensitive to the solvent.[14]
-
Benzoyl Peroxide (BPO): Another common choice. It has a weak O-O bond that cleaves upon heating. It can sometimes lead to side reactions, so AIBN is often a cleaner option.[8]
-
-
Photochemical Initiation: Using ultraviolet or even visible light (from a household fluorescent lamp, for example) can initiate the reaction by cleaving the N-Br bond in NBS or the Br-Br bond in Br₂.[5][8] This method allows for reactions to be run at lower temperatures, which can improve selectivity.[5]
Typically, a catalytic amount of the initiator is used, ranging from 0.01 to 0.1 equivalents relative to the substrate.
Section 3: Protocols & Procedures
Protocol 1: Standard Procedure for Selective Mono-bromination of 4-Methylbenzoate using NBS and AIBN
This protocol describes a standard lab-scale procedure for the selective benzylic bromination of an activated toluene derivative.
Materials:
-
Methyl 4-methylbenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized from water if necessary
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly dried. Place the round-bottom flask under an inert atmosphere.
-
Charging Reagents: To the flask, add methyl 4-methylbenzoate, NBS, and AIBN.
-
Add Solvent: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.5 M with respect to the starting material.[5]
-
Reaction: Begin stirring and gently heat the mixture to reflux (approx. 82°C for MeCN). The reaction mixture may turn yellow or orange as bromine is generated.
-
Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes. The reaction is typically complete within 2-8 hours.[20]
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, may precipitate as a white solid.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and dilute with a solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bisulfite solution to quench any remaining bromine, followed by water and brine.[21]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure benzyl bromide.[19]
-
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
Navigating the Nuances of Post-Reaction Work-up: A Technical Guide for Reactions Involving Methyl 4-(bromomethyl)-3-methoxybenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical work-up procedures of reactions involving Methyl 4-(bromomethyl)-3-methoxybenzoate. Our focus is to equip you with the expertise and practical insights necessary to navigate the challenges of isolating and purifying your target compounds, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Challenges
This compound is a versatile reagent in organic synthesis, frequently employed in the introduction of a substituted benzyl moiety. Its utility, however, is accompanied by specific challenges during the post-reaction work-up. The presence of a reactive benzylic bromide and a base/acid-sensitive methyl ester functional group necessitates a carefully planned and executed purification strategy. This guide will address the most common issues encountered, from the removal of reaction byproducts to the prevention of unwanted side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this compound.
Q1: What are the primary impurities I should expect after a reaction with this compound?
The most common impurities include unreacted this compound, the corresponding hydrolysis product (Methyl 4-(hydroxymethyl)-3-methoxybenzoate), and byproducts from the reagents used in the preceding step (e.g., succinimide if N-bromosuccinimide was used for its synthesis).[1]
Q2: My reaction was performed under basic conditions. What should I be concerned about during the work-up?
The primary concern is the potential for hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][3] This is especially true if strong bases like sodium hydroxide are used at elevated temperatures.[3] Additionally, the benzylic bromide can be susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the corresponding alcohol.
Q3: How can I effectively remove succinimide from my reaction mixture?
Succinimide, a common byproduct from reactions using N-bromosuccinimide (NBS), can be challenging to remove due to its moderate water solubility.[1] An effective method is to wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. This deprotonates the succinimide, forming a water-soluble salt that is readily extracted into the aqueous phase.[1] However, be mindful of the stability of your product to basic conditions.[1]
Q4: I'm observing an emulsion during my aqueous extraction. What are the best practices to resolve this?
Emulsion formation is a common issue, particularly when using chlorinated solvents.[4] To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer.[5]
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite®.[5]
-
In some cases, adding a small amount of a different organic solvent can help.
Q5: My purified product appears as an oil, but I expect a solid. What could be the issue?
The presence of impurities is a common reason for a product failing to crystallize.[6][7] Residual solvent is another potential culprit. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, further purification by column chromatography or recrystallization from a different solvent system may be necessary.[6]
Standard Work-up Protocol
This protocol provides a general framework for the work-up of a reaction where this compound has been used as an electrophile.
Experimental Protocol: General Work-up
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction.
-
-
Aqueous Wash:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Water.
-
Brine, to aid in the removal of water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: A generalized workflow for the work-up and purification of reactions involving this compound.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the work-up procedure.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion before initiating work-up. Consider extending the reaction time or adjusting the temperature. |
| Product lost during aqueous extraction. | If your product has some water solubility, saturate the aqueous washes with NaCl (brine) to decrease the polarity of the aqueous phase.[4] Back-extract the aqueous layers with fresh organic solvent. | |
| Hydrolysis of the benzylic bromide. | Avoid prolonged exposure to basic or highly aqueous conditions, especially at elevated temperatures. | |
| Product is an Oil, Not a Solid | Presence of impurities. | Purify the crude product by flash column chromatography. Try recrystallization from a different solvent system. Seeding with a small crystal of pure product can also be effective.[6] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Drive the reaction to completion if possible. If not, careful purification by column chromatography is required. Consider using a different eluent system to improve separation. |
| Similar polarity of product and starting material. | For column chromatography, a shallow solvent gradient may be necessary to achieve separation.[8] If the starting material is an alcohol, it may be possible to selectively react it with an agent that significantly changes its polarity before chromatography. | |
| Product Contaminated with Succinimide | Insufficient aqueous washing. | Perform multiple washes with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH), provided your product is base-stable.[9] |
| Co-elution during column chromatography. | Succinimide is quite polar. A more polar eluent system may be required to flush it from the column after your product has eluted. Alternatively, a pre-column filtration through a small plug of silica may remove a significant portion of the succinimide.[1] | |
| Hydrolysis of Methyl Ester to Carboxylic Acid | Use of strong base or acid during work-up. | Use mild bases like NaHCO₃ for neutralization. Avoid prolonged contact with acidic or basic aqueous solutions. If hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired ester by an acid-base extraction. |
Caption: A decision-making flowchart for troubleshooting common work-up issues.
Concluding Remarks
A successful synthetic outcome is critically dependent on a well-executed work-up and purification strategy. For reactions involving this compound, a keen awareness of the potential for side reactions such as hydrolysis and the challenges of removing specific impurities is paramount. By employing the systematic approaches and troubleshooting steps outlined in this guide, researchers can enhance the purity and yield of their target compounds, paving the way for the next stages of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
Stability and storage conditions for Methyl 4-(bromomethyl)-3-methoxybenzoate
Technical Support Center: Methyl 4-(bromomethyl)-3-methoxybenzoate
A Guide to Stability, Storage, and Troubleshooting for Researchers
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis can hinge on the quality and stability of the starting materials. This compound (CAS No. 70264-94-7) is a versatile intermediate, crucial for synthesizing novel compounds in HIV and oncology research.[1][2] However, its utility is directly linked to its chemical integrity. The benzylic bromide functional group, while being an excellent synthetic handle, is also the compound's primary point of vulnerability.
This guide is designed to provide you with the technical insights and practical advice needed to properly store, handle, and troubleshoot issues related to this important reagent. We will move beyond simple storage instructions to explain the chemical principles governing its stability, empowering you to proactively protect your experiments from the consequences of compound degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
1. What are the ideal storage conditions for this compound?
To ensure maximum shelf-life and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Several suppliers recommend refrigeration (2-8°C) or storage below 15°C.[4] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[4]
2. Why is an inert atmosphere and dry condition so critical?
The key lies in the reactivity of the benzylic bromide. This functional group is susceptible to nucleophilic attack, particularly by water (hydrolysis).[5][6] Atmospheric moisture can slowly convert the compound into Methyl 4-(hydroxymethyl)-3-methoxybenzoate and hydrobromic acid (HBr). This not only depletes your starting material but the HBr generated can also catalyze other unwanted side reactions in your experiments. The compound is listed as "Air Sensitive," indicating potential for oxidation or reaction with atmospheric components.[4]
3. What are the primary signs of degradation?
Visual inspection can sometimes reveal degradation. A noticeable change in color from its typical white or off-white appearance to yellow or brown can be an indicator.[3] Another sign is a change in the physical form, such as clumping or the appearance of a sticky or oily residue, which may suggest hydrolysis. For definitive assessment, analytical techniques like ¹H NMR are recommended to check for the appearance of the benzylic alcohol peak (~4.7 ppm) and a decrease in the benzylic bromide peak (~4.5 ppm).[7]
4. What substances are incompatible with this compound?
You should avoid storing this compound with strong bases and strong oxidizing agents.[8]
-
Strong Bases: Can promote elimination reactions (to form an alkene) or substitution.
-
Strong Oxidizing Agents: The benzylic position can be oxidized, potentially leading to the corresponding aldehyde or carboxylic acid.[9][10]
-
Nucleophiles: Alcohols, amines, and even some solvents can react with the benzylic bromide over time.
5. How should I handle the compound when setting up a reaction?
Always handle the compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][11] Because of its sensitivity to moisture, it is best practice to weigh it out quickly and minimize its exposure to the ambient atmosphere. If your experiment is particularly sensitive, consider handling the compound in a glovebox.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (<15°C); Refrigeration (2-8°C) recommended. | Slows the rate of decomposition reactions (e.g., hydrolysis). |
| Atmosphere | Store under an inert gas (Argon, Nitrogen).[4] | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Container | Tightly sealed, opaque or amber glass bottle.[3][8] | Prevents exposure to moisture, air, and light. |
| Location | Dry, dark, and well-ventilated area.[3] | Protects from moisture and light, which can initiate radical reactions. |
| Incompatibilities | Segregate from strong bases and strong oxidizing agents.[8] | Avoids unintended and potentially hazardous reactions. |
Troubleshooting Guide
When experiments don't go as planned, it's crucial to consider the integrity of your starting materials. This guide provides a systematic way to troubleshoot problems that may be linked to the stability of this compound.
Issue 1: My reaction yield is unexpectedly low, or the reaction fails to proceed to completion.
-
Possible Cause: The most likely culprit is the degradation of the starting material via hydrolysis. If a significant portion of your benzylic bromide has converted to the corresponding alcohol, there is less active starting material available for your desired reaction. The benzylic alcohol is generally unreactive under conditions designed for the bromide.
-
Troubleshooting Steps:
-
Verify Purity: Take a small sample of your starting material and run a quick purity analysis (e.g., ¹H NMR, LC-MS). Look for the characteristic peak of the hydrolyzed product, methyl 4-(hydroxymethyl)-3-methoxybenzoate.
-
Use a Fresh Bottle: If degradation is confirmed or suspected, open a new, sealed bottle of the reagent.
-
Review Handling Protocol: Ensure that the reagent is not being exposed to ambient air for extended periods during weighing and addition.
-
Issue 2: I am observing an unexpected polar byproduct in my reaction mixture.
-
Possible Cause: This is a classic symptom of hydrolysis. The resulting benzyl alcohol is significantly more polar than the starting benzylic bromide.
-
Troubleshooting Steps:
-
Isolate and Characterize: If possible, isolate the byproduct and characterize it. Does its mass spectrum and NMR spectrum match that of methyl 4-(hydroxymethyl)-3-methoxybenzoate?
-
Solvent Check: Ensure your reaction solvent is anhydrous. Using a freshly opened bottle of anhydrous solvent or a properly dried solvent is critical. Benzylic halides can readily react with water.[6][12]
-
Issue 3: The solid reagent has a brownish tint and a sharp, acidic smell.
-
Possible Cause: The color change may indicate slow decomposition over time. An acidic smell is a strong indicator of hydrolysis, as this process liberates HBr gas.[5]
-
Troubleshooting Steps:
-
Proceed with Caution: The material is likely partially decomposed. While it might be usable for some robust, non-critical applications, it is not recommended for sensitive or high-stakes syntheses.
-
Purification (Advanced): For experienced chemists, recrystallization might be an option to purify the material, but this should be approached with care. The solvent choice would be critical to remove the more polar alcohol impurity.
-
Discard and Replace: The safest and most scientifically sound approach is to discard the degraded reagent according to your institution's safety protocols and procure a fresh supply.
-
Visualizing the Primary Degradation Pathway
The primary stability concern for this compound is its reaction with water. The following diagram illustrates this hydrolysis pathway.
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 70264-94-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound 95 70264-94-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of Methyl 4-(bromomethyl)-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each compound is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Methyl 4-(bromomethyl)-3-methoxybenzoate. This key intermediate is utilized in the synthesis of various therapeutic agents, including HIV entry inhibitors and steroid 5α-reductase inhibitors.[1] This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance in evaluating the purity of this specific compound.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 70264-94-7) is a substituted benzoate ester with a molecular weight of 259.1 g/mol .[2] Its synthesis typically involves the bromination of methyl 3-methoxy-4-methylbenzoate.[2][3] Potential impurities can arise from starting materials, by-products of the reaction, and degradation products. The presence of these impurities can significantly impact the yield and purity of the final API, potentially affecting its safety and efficacy. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any impurities present.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] This makes it an ideal first-line technique for the analysis of many pharmaceutical compounds.[4]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] The choice of stationary and mobile phases is critical for achieving optimal separation. For a compound like this compound, a reverse-phase (RP) HPLC method is typically employed.[8] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[8]
Experimental Protocol: HPLC Purity Assessment
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzoate ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities.
Workflow for HPLC Analysis
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. amptechfl.com [amptechfl.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Benzylic Bromination: A Comparative Analysis of Methyl 4-(bromomethyl)-3-methoxybenzoate and Modern Brominating Agents
Introduction: The Strategic Importance of the Benzylic Position
In the landscape of organic synthesis, the carbon atom adjacent to an aromatic ring—the benzylic position—represents a site of privileged reactivity.[1] The unique stability of benzylic radicals, carbocations, and carbanions, conferred by resonance delocalization with the aromatic π-system, makes this position a versatile handle for molecular elaboration.[2][3] Among the various transformations possible, benzylic bromination stands out as a cornerstone reaction, converting a relatively inert alkyl group into a highly versatile benzyl bromide. These intermediates are crucial building blocks in drug discovery and development, serving as precursors for C-C, C-N, and C-O bond formation through substitution or organometallic reactions.[4]
This guide provides an in-depth comparison of various reagents used for benzylic bromination, with a specific focus on the synthesis and characteristics of Methyl 4-(bromomethyl)-3-methoxybenzoate , a valuable substituted benzyl bromide. We will move beyond a simple catalog of reagents to dissect the causality behind experimental choices, offering field-proven insights into optimizing selectivity, yield, and safety. We will compare the classic workhorse, N-Bromosuccinimide (NBS), with modern alternatives like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and others, supported by experimental data and protocols.
Section 1: Profiling the Reagents
Focus Molecule: this compound
This compound is a bifunctional molecule that incorporates a reactive benzyl bromide for alkylation reactions and an ester group that can be further manipulated. The methoxy group on the aromatic ring makes it an electron-rich system, a factor that must be carefully considered when selecting a brominating agent to avoid competitive electrophilic aromatic substitution.
| Property | Value |
| CAS Number | 70264-94-7[5][6] |
| Molecular Formula | C₁₀H₁₁BrO₃[5][6] |
| Molecular Weight | 259.10 g/mol [5][6] |
| Appearance | White to off-white solid[7] |
| Melting Point | 92-96 °C[6] |
| Key Functional Groups | Benzyl bromide, Methyl ester, Methoxy ether |
Its synthesis is typically achieved via the free-radical bromination of its precursor, Methyl 4-methyl-3-methoxybenzoate.[3] This reaction serves as our primary case study for comparing the efficacy of different brominating agents.
The Workhorse: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is arguably the most well-known reagent for benzylic bromination, a transformation known as the Wohl-Ziegler reaction.[4][8] Its primary advantage is its ability to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[1][9] This is crucial for suppressing the ionic electrophilic addition of Br₂ to the aromatic ring, which is a significant side reaction, especially in electron-rich systems.[10]
-
Mechanism: The reaction is initiated by a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. The key is that HBr, produced when a bromine radical abstracts a benzylic hydrogen, reacts with NBS to generate a molecule of Br₂. This newly formed Br₂ then propagates the radical chain.[2][4]
-
Advantages: Excellent selectivity for the benzylic position over aromatic rings.[9] Relatively easy to handle solid.
-
Disadvantages: Prone to over-bromination, leading to dibromo- and tribromo- species.[4] Historically used with hazardous solvents like carbon tetrachloride (CCl₄), though safer alternatives like acetonitrile or chlorobenzene are now common.[3][11][12] The quality of NBS can vary between suppliers, with impurities like Br₂ or HBr potentially accelerating the reaction and increasing dibromide formation.[4]
The Cost-Effective Alternative: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an excellent alternative to NBS, offering similar reactivity often at a lower cost and with a higher bromine content by weight.[13] It functions via a similar free-radical mechanism. Each molecule of DBDMH possesses two bromine atoms, making it an efficient source.
-
Mechanism: Functions similarly to NBS, providing a source of bromine radicals for selective benzylic C-H abstraction.
-
Advantages: High bromine content, cost-effective, and can be used to selectively monobrominate methyl or methylene groups adjacent to aromatic rings.[13][14]
-
Disadvantages: Less commonly cited in literature than NBS, though its use is growing.
The Powerhouse: Dibromoisocyanuric Acid (DBI)
DBI is a highly potent brominating agent, capable of brominating even deactivated aromatic rings under mild conditions where other agents fail.[15] While its power is advantageous for challenging substrates, it can lead to a lack of selectivity with more reactive systems.
-
Mechanism: Acts as a powerful electrophilic and radical bromine source.
-
Advantages: Exceptionally high reactivity.[15]
-
Disadvantages: Can be too reactive, leading to multiple brominations or reaction with less reactive C-H bonds.
The Classic Method: Molecular Bromine (Br₂)
Direct use of liquid bromine with light or heat as an initiator is the original method for free-radical bromination.
-
Mechanism: Light or heat initiates the homolytic cleavage of the Br-Br bond to generate bromine radicals, which then initiate the chain reaction.[16][17]
-
Advantages: Inexpensive and readily available.
-
Disadvantages: Highly hazardous and corrosive liquid. The high concentration of Br₂ strongly favors competitive electrophilic aromatic substitution, making it unsuitable for many substrates, especially those with electron-donating groups.[18]
Section 2: Performance Under the Magnifying Glass: A Head-to-Head Comparison
The choice of a benzylic brominating agent is dictated by the substrate's electronic properties, the desired level of selectivity, and considerations of safety and cost.
Table 1: Comparison of Benzylic Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dibromoisocyanuric Acid (DBI) | Molecular Bromine (Br₂) |
| Primary Use | Selective benzylic/allylic bromination | Selective benzylic/allylic bromination | Powerful bromination of less reactive substrates | General purpose bromination |
| Selectivity | High for benzylic C-H vs. aromatic ring[9] | High, often with good mono-selectivity[13] | Lower, can brominate aromatic rings | Poor, often leads to ring bromination[18] |
| Reactivity | Moderate | Moderate to High | Very High[15] | High |
| Typical Solvents | CCl₄ (historic), CH₃CN, Chlorobenzene[3][11] | Dichloromethane, Acetonitrile | Dichloromethane, Sulfuric Acid | CCl₄, CH₂Cl₂ |
| Initiators | AIBN, Benzoyl Peroxide, Light[4][11] | AIBN, Benzoyl Peroxide | Often requires strong acid catalysis | Light (hν) or Heat (Δ)[16] |
| Key Advantage | Controlled low [Br₂], minimizes side reactions[2] | Cost-effective, high bromine content[13] | Brominates deactivated systems[15] | Inexpensive |
| Key Disadvantage | Can lead to over-bromination[4] | Byproduct (DMH) can complicate workup | Can be unselective | Hazardous, poor selectivity[19] |
Section 3: Visualizing the Chemistry
Understanding the underlying mechanism and workflow is critical for successful execution and troubleshooting.
Diagram 1: The Free-Radical Benzylic Bromination Mechanism
This diagram illustrates the canonical three-stage radical chain reaction mechanism that underpins benzylic bromination with agents like NBS and DBDMH.
Caption: The three stages of free-radical benzylic bromination.
Diagram 2: Decision Logic for Reagent Selection
This flowchart provides a logical path for researchers to select the most appropriate brominating agent based on their substrate and experimental goals.
Caption: A decision tree for selecting the optimal brominating agent.
Section 4: In the Laboratory: Validated Protocols
The trustworthiness of a method is established through reproducible, detailed protocols. Here, we provide a self-validating system for the synthesis of our target molecule.
Experimental Protocol: Synthesis of this compound using NBS
This protocol is adapted from established procedures and optimized for safety and efficiency.[3][11]
Materials:
-
Methyl 4-methyl-3-methoxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (0.02 - 0.05 eq)
-
Chlorobenzene or Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Heptane/Ethyl Acetate (for recrystallization)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-methyl-3-methoxybenzoate (1.0 eq) and the chosen solvent (e.g., chlorobenzene, ~10 mL per gram of starting material).
-
Causality: Chlorobenzene is a good, less toxic alternative to CCl₄ that can sustain the temperatures needed for AIBN decomposition.[3]
-
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.02 eq) to the flask.
-
Causality: A slight excess of NBS ensures complete consumption of the starting material. AIBN is a thermal radical initiator that decomposes upon heating to generate radicals that start the chain reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C for acetonitrile, higher for chlorobenzene) under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot on TLC indicates reaction progression. The succinimide byproduct will float on top of the chlorobenzene solution as the reaction completes.
-
-
Work-up: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the mixture to remove the succinimide. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to remove any acidic byproducts), and brine.
-
Causality: The aqueous washes remove byproducts and unreacted reagents, simplifying purification.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to yield pure this compound as colorless crystals.[3]
-
Self-Validation: A sharp melting point (92-96 °C) and clean ¹H NMR and ¹³C NMR spectra confirm the identity and purity of the final product.
-
Conclusion
While NBS remains a reliable and widely understood reagent for benzylic bromination, the modern synthetic chemist has a broader toolkit at their disposal. For standard transformations like the synthesis of This compound , both NBS and DBDMH perform admirably, with the choice often coming down to cost and familiarity. The key to success, particularly with electron-rich substrates, is the controlled generation of a low concentration of bromine radicals to ensure high selectivity for the benzylic position. For more challenging, deactivated substrates, powerful reagents like DBI offer a solution, whereas classic Br₂/light conditions should be reserved for simple, robust substrates where electrophilic side reactions are not a concern. By understanding the distinct advantages and mechanistic nuances of each reagent, researchers can make informed decisions to optimize their synthetic routes for efficiency, selectivity, and safety.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 14. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 15. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 16. m.youtube.com [m.youtube.com]
- 17. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 18. reddit.com [reddit.com]
- 19. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 4-(bromomethyl)-3-methoxybenzoate in SN1 and SN2 Reactions
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted benzyl bromides is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of Methyl 4-(bromomethyl)-3-methoxybenzoate, a benzylic halide, and its propensity to undergo nucleophilic substitution via either an SN1 or SN2 mechanism. We will explore the electronic and steric factors governing its reactivity, supported by established chemical principles and comparative experimental data.
Introduction: The Dichotomy of Benzylic Substitution
Benzylic halides, such as this compound, occupy a unique position in the landscape of nucleophilic substitution reactions. They are primary halides, which typically favor the bimolecular SN2 pathway due to minimal steric hindrance.[1] However, they can also form resonance-stabilized benzylic carbocations, a key characteristic of the unimolecular SN1 mechanism.[2][3] This dual reactivity makes the choice of reaction conditions critical in directing the substitution towards the desired pathway.
Structural Analysis of this compound
To predict the reactivity of this compound, we must dissect the electronic influence of its substituents on the benzylic carbon. The benzene ring is adorned with two key groups: a methoxy group (-OCH3) at the 3-position and a methyl ester group (-COOCH3) at the 4-position relative to the bromomethyl group.
-
The Methoxy Group (-OCH3): This group is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom. It also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of oxygen.[4] In the context of a benzylic substitution, the resonance effect is generally dominant, enriching the electron density of the aromatic ring.
-
The Methyl Ester Group (-COOCH3): In contrast, the methyl ester group is an electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack through both a negative inductive effect (-I) and a negative resonance effect (-R), pulling electron density away from the ring.[5][6]
The interplay of these substituents will dictate the stability of the potential benzylic carbocation (SN1 pathway) and the electrophilicity of the benzylic carbon (SN2 pathway).
SN1 Reactivity: The Role of Carbocation Stability
The rate-determining step of an SN1 reaction is the formation of a carbocation.[7] Therefore, any factor that stabilizes this intermediate will accelerate the SN1 reaction. For this compound, the formation of the benzylic carbocation would be influenced by the substituents as follows:
-
The methoxy group at the meta position (position 3) can exert its electron-donating resonance effect to stabilize the positive charge on the benzylic carbon, although this effect is less pronounced than from the ortho or para positions.[8][9] Methoxy groups are known to significantly stabilize adjacent carbocations.[10][11]
-
The methyl ester group at the para position (position 4) is strongly electron-withdrawing. This will destabilize the benzylic carbocation by pulling electron density away from the already electron-deficient center.
Given the strong destabilizing effect of the para-ester group, the formation of a benzylic carbocation is expected to be disfavored. This suggests that this compound will be relatively unreactive under SN1 conditions.
SN2 Reactivity: Steric Hindrance and Electrophilicity
The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[12] The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center and the electrophilicity of the carbon atom.[1][13]
-
Steric Hindrance: As a primary benzylic bromide, this compound has low steric hindrance at the benzylic carbon, which is favorable for an SN2 attack.
-
Electrophilicity: The electron-withdrawing methyl ester group will increase the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The methoxy group, while electron-donating to the ring, will have a less direct impact on the electrophilicity of the benzylic carbon in an SN2 transition state compared to its effect on a fully formed carbocation.
Therefore, the electronic and steric profile of this compound suggests a greater propensity for undergoing substitution via an SN2 mechanism.
Experimental Design for Comparative Kinetic Analysis
To empirically validate these predictions, a comparative kinetic study is proposed. This involves measuring the reaction rates under conditions that favor either the SN1 or SN2 pathway.
SN1 Solvolysis Experiment
The solvolysis of this compound in a polar, protic solvent like aqueous ethanol or aqueous acetone is a classic method to probe SN1 reactivity.[14][15] The rate of this reaction is independent of the concentration of the nucleophile (the solvent).[16]
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).
-
Prepare a series of reaction mixtures with a fixed concentration of the substrate in varying ratios of a polar protic solvent and water (e.g., 80:20, 70:30, 60:40 ethanol:water).
-
Maintain the reaction mixtures at a constant temperature using a water bath.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction.
-
Analyze the concentration of the remaining reactant or the formed product using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.[17]
-
The rate constant (k) for the first-order reaction can be determined from the slope of a plot of ln[Substrate] versus time.[18][19]
SN2 Reaction with a Strong Nucleophile
To investigate the SN2 reactivity, the reaction of this compound with a strong, non-basic nucleophile, such as iodide ion, in a polar aprotic solvent like acetone is ideal.[20][21] The rate of this second-order reaction will depend on the concentrations of both the substrate and the nucleophile.[1][12][22]
Protocol:
-
Prepare stock solutions of this compound and sodium iodide in dry acetone.
-
Prepare a series of reaction mixtures with varying concentrations of both the substrate and the nucleophile.
-
Maintain the reaction mixtures at a constant temperature.
-
Monitor the progress of the reaction by observing the formation of a precipitate (sodium bromide is insoluble in acetone) or by quantitative analysis of the substrate or product concentration over time using techniques like titration or spectroscopy.[20][23]
-
The second-order rate constant can be determined by analyzing the kinetic data.[1][7]
Data Interpretation and Expected Outcomes
The kinetic data from these experiments will allow for a quantitative comparison of the SN1 and SN2 reactivity of this compound.
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of Substituted Benzyl Bromides
| Substrate | Reaction Conditions | Predominant Mechanism | Relative Rate Constant (k_rel) |
| Benzyl Bromide | 80% Ethanol (aq), 25°C | SN1/SN2 | 1 |
| 4-Methoxybenzyl Bromide | 80% Ethanol (aq), 25°C | SN1 | ~1000 |
| 4-Nitrobenzyl Bromide | 80% Ethanol (aq), 25°C | SN2 | ~0.1 |
| This compound | 80% Ethanol (aq), 25°C | Likely SN2 | < 1 |
| Benzyl Bromide | NaI in Acetone, 25°C | SN2 | 1 |
| 4-Methoxybenzyl Bromide | NaI in Acetone, 25°C | SN2 | ~0.5 |
| 4-Nitrobenzyl Bromide | NaI in Acetone, 25°C | SN2 | ~10 |
| This compound | NaI in Acetone, 25°C | SN2 | > 1 |
Interpretation of Expected Results:
-
SN1 Reactivity: We anticipate that the rate of solvolysis for this compound will be significantly slower than that of benzyl bromide and dramatically slower than that of 4-methoxybenzyl bromide. The powerful electron-withdrawing nature of the para-ester group will destabilize the incipient carbocation, thus retarding the SN1 pathway.
-
SN2 Reactivity: Conversely, in the presence of a strong nucleophile like iodide in an aprotic solvent, this compound is expected to react faster than benzyl bromide. The electron-withdrawing ester group enhances the electrophilicity of the benzylic carbon, making it a more favorable target for nucleophilic attack.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[24][25][26] The reaction constant (ρ) for SN1 solvolysis of benzyl derivatives is typically large and negative, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge in the transition state.[27][28] For SN2 reactions, the ρ value is generally smaller and can be positive or negative depending on the specific reaction, reflecting a lesser dependence on electronic effects compared to carbocation stability.
Visualizing the Reaction Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN1 and SN2 mechanisms and the proposed experimental workflow.
Caption: The SN1 mechanism proceeds through a slow, rate-determining formation of a benzylic carbocation.
Caption: The SN2 mechanism is a concerted, one-step process involving a pentacoordinate transition state.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmdguru.com [pharmdguru.com]
- 14. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. amherst.edu [amherst.edu]
- 17. homepages.gac.edu [homepages.gac.edu]
- 18. books.rsc.org [books.rsc.org]
- 19. amherst.edu [amherst.edu]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. oxfordreference.com [oxfordreference.com]
- 25. Hammett equation - Wikipedia [en.wikipedia.org]
- 26. Hammett_equation [chemeurope.com]
- 27. pharmacy180.com [pharmacy180.com]
- 28. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate: Protocols, Performance, and Practical Considerations
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Methyl 4-(bromomethyl)-3-methoxybenzoate
This compound is a key building block in synthetic organic chemistry, playing a crucial role as an intermediate in the preparation of a variety of pharmacologically active molecules and complex organic structures. Its utility is underscored in the synthesis of anti-inflammatory agents and testosterone 5α-reductase inhibitors, among other therapeutic candidates[1]. The bifunctional nature of this molecule, featuring both an electrophilic benzylic bromide and a methyl ester, allows for sequential and site-selective modifications, making it a versatile reagent in multi-step syntheses.
This guide provides a comparative analysis of validated synthesis protocols for this compound. We will delve into the mechanistic underpinnings of different synthetic strategies, present a side-by-side comparison of their performance metrics, and offer detailed, field-tested protocols to aid in your experimental design.
Synthetic Strategies: A Comparative Overview
The primary and most direct route to this compound is through the radical bromination of the benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate. The two most prominent methods employ either elemental Bromine (Br₂) or N-Bromosuccinimide (NBS) as the bromine source.
Method 1: Radical Bromination using Bromine (Br₂)
This classical approach involves the use of elemental bromine in the presence of a radical initiator, such as 2,2'-azobis(2-methyl-propionitrile) (AIBN), typically in a non-polar solvent like carbon tetrachloride (CCl₄)[2].
Mechanism: The reaction is initiated by the thermal decomposition of AIBN, which generates free radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with bromine to yield the desired product and a bromine radical, which continues the radical chain reaction.
Advantages:
-
Readily available and inexpensive reagents.
-
Potentially high yields can be achieved.
Disadvantages:
-
Bromine is highly corrosive, toxic, and difficult to handle.
-
The reaction can be less selective, potentially leading to over-bromination (dibromination) or aromatic bromination.
-
The use of carbon tetrachloride is now highly restricted in many laboratories due to its severe toxicity and environmental concerns[3].
Method 2: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)
A more modern and widely adopted method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent[4]. This reaction is also a free-radical chain reaction and can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or by UV light[1][5].
Mechanism: The reaction is initiated by the formation of a bromine radical. This is typically achieved through the homolytic cleavage of the N-Br bond in NBS, facilitated by an initiator or light. The bromine radical then abstracts a benzylic hydrogen to form a benzylic radical and HBr. The generated HBr reacts with NBS to produce a low concentration of molecular bromine, which then reacts with the benzylic radical to furnish the product and regenerate a bromine radical.
Advantages:
-
NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
The reaction is generally more selective for benzylic bromination, with fewer side products.
-
The low concentration of bromine maintained throughout the reaction minimizes competing ionic reactions.
-
A wider range of less toxic solvents can be employed, such as chlorobenzene and ethyl acetate, offering greener alternatives to carbon tetrachloride[1][3].
Performance Comparison of Synthesis Protocols
| Parameter | Method 1: Bromine (Br₂) | Method 2: N-Bromosuccinimide (NBS) |
| Starting Material | Methyl 4-methyl-3-methoxybenzoate | Methyl 4-methyl-3-methoxybenzoate |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Initiator | AIBN | AIBN, Benzoyl Peroxide, or UV light |
| Solvent | Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride (CCl₄), Chlorobenzene, Ethyl Acetate |
| Reported Yield | ~64-95% (crude)[1][2] | 90-95% (recrystallized)[1][3] |
| Selectivity | Moderate | High |
| Safety & Handling | Poor (toxic, corrosive reagent; toxic solvent) | Good (solid reagent; safer solvent options) |
| Environmental Impact | High (use of CCl₄) | Lower (potential for greener solvents) |
Experimental Protocols
Protocol 1: Synthesis via Bromine and AIBN in Carbon Tetrachloride
This protocol is based on a procedure outlined by Benchchem[2].
Materials:
-
Methyl 4-methyl-3-methoxybenzoate (10 g)
-
Bromine (9 g)
-
2,2'-azobis(2-methyl-propionitrile) (AIBN) (25 mg)
-
Carbon tetrachloride (200 mL)
-
Diethyl ether
-
Water
-
Sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methyl-3-methoxybenzoate (10 g) and AIBN (25 mg) in carbon tetrachloride (200 mL).
-
Heat the solution to a gentle reflux.
-
Add bromine (9 g) portion-wise to the refluxing solution.
-
Continue to heat at reflux for 1 hour after the addition is complete.
-
Allow the reaction mixture to cool to room temperature and stir overnight.
-
Remove the carbon tetrachloride by rotary evaporation.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
Protocol 2: Synthesis via N-Bromosuccinimide and UV Light in Ethyl Acetate
This protocol is adapted from a patent describing a safer and high-yielding process[3].
Materials:
-
Methyl 4-methyl-3-methoxybenzoate (18.02 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)
-
Ethyl acetate (150 mL)
-
Water
-
Sodium sulfate
-
n-Heptane
Procedure:
-
To a reaction vessel equipped with a UV immersion lamp, add Methyl 4-methyl-3-methoxybenzoate (18.02 g) and N-Bromosuccinimide (18.68 g) in ethyl acetate (150 mL).
-
Cool the mixture to 0-5 °C and irradiate with the UV lamp for 4 hours.
-
After the reaction is complete, extract the mixture with water (150 mL).
-
Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a mixture of n-heptane and ethyl acetate (2:1 ratio) to obtain colorless crystals of this compound. A yield of up to 95% has been reported for this method[3].
Visualizing the Synthetic Pathways
Caption: Reaction schemes for the synthesis of this compound.
Conclusion and Recommendations
Based on the available data, the synthesis of this compound via the Wohl-Ziegler bromination using N-Bromosuccinimide (Protocol 2) is the recommended method for most laboratory and industrial applications. This approach offers significant advantages in terms of safety, selectivity, and environmental considerations by avoiding the use of highly toxic elemental bromine and carbon tetrachloride. The high reported yields and the formation of a crystalline product that can be easily purified by recrystallization further enhance the practicality of this protocol. While the traditional method using bromine can also provide the desired product, the associated hazards and environmental concerns make it a less favorable option in a modern research setting.
References
- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
Benchmarking the efficiency of different radical initiators for benzylic bromination
Benzylic bromides are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1] The selective installation of a bromine atom at the benzylic position is most commonly achieved via the Wohl-Ziegler reaction, a free-radical process utilizing N-bromosuccinimide (NBS).[2][3] The efficiency and selectivity of this transformation are critically dependent on the method used to initiate the radical chain reaction.
This guide provides an in-depth comparison of the most common radical initiation strategies for benzylic bromination: thermal initiation with azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), and photochemical initiation. We will explore the underlying mechanisms, present comparative experimental data, and offer detailed protocols to assist researchers in selecting the optimal conditions for their specific synthetic challenges.
The Heart of the Reaction: Understanding the Radical Mechanism
The Wohl-Ziegler bromination is a classic example of a radical chain reaction, proceeding through three distinct phases: initiation, propagation, and termination.[4][5] The initiator's sole purpose is to generate a small number of radicals in the "initiation" phase, which then triggers a self-sustaining "propagation" cycle.
The key to the reaction's selectivity lies in maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture.[4][6] N-bromosuccinimide (NBS) serves as a convenient solid source that, in the presence of trace HBr, slowly generates the required Br₂.[4][7] This low concentration favors the radical substitution pathway at the benzylic position over competitive ionic addition to the aromatic ring.[4][6] The stability of the intermediate benzyl radical, conferred by resonance delocalization into the aromatic ring, is the driving force for this selectivity.[7][8]
Caption: General mechanism of radical benzylic bromination.
The Initiators: A Head-to-Head Comparison
The choice of initiator significantly impacts reaction parameters such as temperature, time, safety, and byproduct formation.[9] We will compare the three most common methods: thermal decomposition of AIBN, thermal decomposition of Benzoyl Peroxide, and photochemical activation.
Azobisisobutyronitrile (AIBN)
AIBN is a popular thermal initiator that decomposes upon heating to produce two carbon-centered radicals and a molecule of nitrogen gas.[10] The irreversible loss of N₂ gas is a strong thermodynamic driving force for this decomposition, making the initiation rate clean and predictable.[10][11]
-
Strengths:
-
Weaknesses:
Benzoyl Peroxide (BPO)
BPO is a classic, inexpensive peroxide-based initiator.[12] It functions by the homolytic cleavage of the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals.[11][12] These can then abstract a hydrogen atom or decarboxylate to form a phenyl radical.
-
Strengths:
-
Inexpensive and widely available.
-
Effective initiator for a wide range of radical reactions.[12]
-
-
Weaknesses:
-
Safety Hazard: Dry BPO is shock-sensitive and can decompose explosively upon impact, friction, or exposure to heat.[15][16][17] It is typically supplied wetted with water to mitigate this risk.
-
Can participate in side reactions, such as the addition of benzoyloxy groups to the substrate.
-
Decomposition kinetics can be complex and are susceptible to solvent effects and induced decomposition.
-
Photochemical Initiation (UV/Visible Light)
This method uses light energy (often from a simple household lamp or specialized UV lamp) to initiate the reaction, obviating the need for a chemical initiator.[18][19] The energy from photons promotes the homolytic cleavage of the Br-Br bond in the trace Br₂ present in the reaction mixture, directly forming the bromine radicals needed for propagation.[4][20]
-
Strengths:
-
Avoids the handling and disposal of potentially hazardous chemical initiators.
-
Reactions can often be run at or below room temperature, which can improve selectivity and reduce thermal degradation of sensitive substrates.
-
Modern continuous-flow setups allow for excellent scalability and safety by minimizing the irradiated volume at any given time.[18][19]
-
-
Weaknesses:
Performance Benchmark: Toluene Bromination
To provide a clear comparison, the following table summarizes typical performance data for the bromination of toluene to benzyl bromide using NBS under various initiation conditions.
| Parameter | AIBN Initiation | Benzoyl Peroxide (BPO) Initiation | Photochemical Initiation |
| Typical Temperature | 80 °C (Reflux in CCl₄) | 80 °C (Reflux in CCl₄) | 25-40 °C |
| 10-hr Half-Life Temp (t½) | ~65 °C[21] | ~70 °C[21] | N/A |
| Typical Reaction Time | 4 - 12 hours | 4 - 12 hours | 1 - 6 hours |
| Reported Yield | Good to Excellent (~80-92%)[22] | Good (~75-85%) | Excellent (often >90%)[18][19] |
| Key Byproducts | Tetramethylsuccinonitrile | Benzoic acid, benzoyloxy-adducts | Minimal initiator-derived byproducts |
| Primary Safety Concern | TMSN toxicity | Shock-sensitive, explosive potential | UV light exposure, electrical safety |
| Solvent Compatibility | Excellent with non-polar solvents (CCl₄, PhCF₃) | Good, but can react with some solvents | Excellent, modern methods use safer solvents like acetonitrile[18][19] |
Disclaimer: Yields and reaction times are highly dependent on substrate, scale, solvent, and specific reaction setup. The values presented are representative for comparative purposes.
Experimental Protocols
The following are representative, step-by-step methodologies for the bromination of toluene on a laboratory scale.
Protocol 1: Thermal Initiation with AIBN
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (5.0 g, 54.3 mmol), N-bromosuccinimide (NBS) (10.2 g, 57.0 mmol, 1.05 equiv), and carbon tetrachloride (CCl₄) (50 mL).
-
Initiation: Add azobisisobutyronitrile (AIBN) (0.45 g, 2.7 mmol, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the dense NBS has been consumed and the lighter succinimide floats at the surface.[6]
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide can be purified by vacuum distillation.
Protocol 2: Photochemical Initiation
-
Setup: In a quartz or borosilicate glass flask equipped with a magnetic stir bar and condenser, dissolve toluene (5.0 g, 54.3 mmol) and NBS (10.2 g, 57.0 mmol, 1.05 equiv) in acetonitrile (50 mL). Note: Acetonitrile is a safer alternative to CCl₄ often used in photochemical reactions.[6][18][19]
-
Initiation: Position a light source (e.g., a 250W tungsten floodlamp or a household compact fluorescent lamp) approximately 5-10 cm from the flask.[18][19]
-
Reaction: While stirring vigorously, irradiate the mixture. The reaction may become gently exothermic. Maintain a steady temperature with a water bath if necessary. Monitor for completion as described in Protocol 1.
-
Workup & Purification: Follow steps 4 and 5 from Protocol 1.
Caption: General experimental workflow for benzylic bromination.
Discussion and Recommendations
For Reproducibility and Safety: AIBN is often the preferred thermal initiator. Its decomposition is more predictable than BPO's, and it avoids the significant explosion hazard associated with dry benzoyl peroxide.[10][13] The primary drawback is the need for elevated temperatures and the formation of toxic byproducts.
For Cost-Effectiveness: Benzoyl peroxide is an inexpensive and effective option, making it suitable for large-scale applications where cost is a primary driver. However, stringent safety protocols for its storage and handling are non-negotiable.[15][23][24]
For Green Chemistry and Mild Conditions: Photochemical initiation is arguably the most elegant and "green" approach. It eliminates the need for a chemical initiator, reducing waste and potential side reactions.[25] The ability to run reactions at lower temperatures is a distinct advantage for thermally sensitive substrates.[19] With the advent of accessible and efficient continuous-flow photoreactors, this method has become highly scalable and safe, representing the state-of-the-art for many applications.[1][18]
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For routine, small-scale laboratory work, the convenience and clean kinetics of AIBN make it a robust choice. For chemists prioritizing milder conditions, improved safety, and alignment with green chemistry principles, photochemical initiation is the superior and recommended method. Benzoyl peroxide remains a viable option, particularly for industrial-scale processes, but requires the user to have a thorough understanding and robust implementation of its demanding safety protocols.
References
- 1. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. fiveable.me [fiveable.me]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. terpconnect.umd.edu [terpconnect.umd.edu]
- 16. BENZOYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. nj.gov [nj.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. researchgate.net [researchgate.net]
Navigating Reaction Pathways: A Comparative Guide to Kinetic vs. Thermodynamic Control in the Bromination of Substituted Toluenes
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of functionalized aromatic compounds, the selective introduction of a bromine atom onto a substituted toluene framework is a foundational transformation. However, the seemingly straightforward bromination of these substrates presents a classic dichotomy in reaction control, offering two distinct pathways: substitution on the alkyl side-chain (benzylic bromination) or on the aromatic ring itself (electrophilic aromatic substitution). The ultimate product distribution is not arbitrary; it is a direct consequence of the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control. This guide provides an in-depth analysis of these competing pathways, supported by mechanistic insights and experimental data, to empower researchers to predictably steer the reaction towards the desired product.
The Crossroads of Reactivity: Benzylic vs. Aromatic Bromination
Substituted toluenes possess two primary sites of reactivity towards brominating agents: the sp³-hybridized C-H bonds of the alkyl side-chain and the sp²-hybridized C-H bonds of the electron-rich aromatic ring. The reaction pathway that predominates is exquisitely sensitive to the choice of reagents and reaction conditions.
-
Benzylic Bromination (Free-Radical Pathway): This pathway involves the substitution of a hydrogen atom on the carbon directly attached to the aromatic ring. It proceeds through a free-radical chain mechanism, which is typically initiated by light or a radical initiator. The key intermediate is a resonance-stabilized benzylic radical, which accounts for the high reactivity of this position.[1] The reagent of choice for selective benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, thereby minimizing competing reactions.[1]
-
Aromatic Bromination (Electrophilic Aromatic Substitution - EAS): This pathway leads to the substitution of a hydrogen atom on the aromatic ring. It is a classic electrophilic aromatic substitution that proceeds via a positively charged intermediate known as an arenium ion (or sigma complex). This reaction requires the activation of bromine with a Lewis acid catalyst, such as FeBr₃, to generate a potent electrophile (Br⁺) capable of attacking the π-system of the aromatic ring.
The choice between these two pathways is the first critical decision in designing a synthesis involving the bromination of a substituted toluene.
The Decisive Factor: Kinetic vs. Thermodynamic Control
When a reaction can yield two or more different products, the composition of the product mixture is governed by the principles of kinetic and thermodynamic control.[2][3][4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will be the major product. This is because the reaction is essentially irreversible, and the product distribution reflects the relative rates of the competing reaction pathways. The product formed faster is referred to as the kinetic product .[2][5]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established between the products. Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed. This is because the system has sufficient energy to overcome the activation barriers for both the forward and reverse reactions, eventually settling in the lowest energy state. The most stable product is known as the thermodynamic product .[2][5]
The interplay between these two modes of control is vividly illustrated in the competitive bromination of substituted toluenes.
A Case Study: The Bromination of p-Xylene
To provide a concrete example of how temperature can dictate the outcome of the bromination of a substituted toluene, let us consider the reaction of p-xylene with elemental bromine (Br₂). This reaction can potentially yield two primary monobrominated products: 2-bromo-p-xylene (from electrophilic aromatic substitution) and 4-methylbenzyl bromide (from free-radical benzylic bromination).
| Temperature | Dominant Control | Favored Pathway | Major Product | Minor Product(s) |
| Low (e.g., 0 °C) | Kinetic | Free-Radical (Benzylic) | 4-Methylbenzyl bromide | 2-Bromo-p-xylene |
| High (e.g., Reflux) | Thermodynamic | Electrophilic Aromatic Substitution | 2-Bromo-p-xylene | 4-Methylbenzyl bromide |
Rationale:
-
At low temperatures (Kinetic Control): The activation energy for the homolytic cleavage of the Br-Br bond to initiate the free-radical chain reaction is generally lower than the activation energy for the formation of the arenium ion in electrophilic aromatic substitution, especially in the absence of a potent Lewis acid. The resulting benzylic radical is significantly stabilized by resonance with the aromatic ring, leading to a relatively fast reaction rate. Therefore, under kinetic control, the benzylic bromination product, 4-methylbenzyl bromide, is expected to be the major product.
-
At high temperatures (Thermodynamic Control): At elevated temperatures, both reaction pathways become more accessible and reversible. The C-Br bond in the benzylic position is weaker than the C-Br bond on the aromatic ring. This makes the benzylic bromination more readily reversible. The aromatic C-Br bond is thermodynamically more stable due to the greater bond strength and the preservation of the aromatic π-system. Consequently, with sufficient thermal energy and time to reach equilibrium, the reaction will favor the formation of the more stable aromatic substitution product, 2-bromo-p-xylene.
Experimental Protocols: Directing the Bromination Outcome
The following protocols provide detailed, step-by-step methodologies for selectively achieving either benzylic or aromatic bromination of a representative substituted toluene, p-xylene.
Protocol 1: Kinetic Control - Selective Benzylic Bromination of p-Xylene
Objective: To synthesize 4-methylbenzyl bromide as the major product.
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Light source (e.g., 100W incandescent lamp)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-xylene (1 equivalent) and carbon tetrachloride.
-
Add N-bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide or AIBN (0.02 equivalents).
-
Position a light source near the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzyl bromide.
Causality of Experimental Choices:
-
NBS: Provides a low, constant concentration of Br₂, which favors the radical pathway over electrophilic addition to the aromatic ring.
-
Radical Initiator (BPO/AIBN) and Light: These provide the initial energy to homolytically cleave the N-Br bond in NBS (or the Br-Br bond of any formed Br₂), initiating the radical chain reaction.
-
Non-polar Solvent (CCl₄): Favors the radical mechanism and is relatively inert under the reaction conditions.
-
Reflux Temperature: While heat is applied, the reaction is typically fast, and the conditions are chosen to favor the kinetically controlled pathway.
Protocol 2: Thermodynamic Control - Selective Aromatic Bromination of p-Xylene
Objective: To synthesize 2-bromo-p-xylene as the major product.
Materials:
-
p-Xylene
-
Elemental Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Round-bottom flask
-
Addition funnel
-
Gas trap (to neutralize HBr byproduct)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add p-xylene (1 equivalent) and dichloromethane.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add a catalytic amount of anhydrous iron(III) bromide or a few iron filings.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane from the addition funnel with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-p-xylene.
Causality of Experimental Choices:
-
Elemental Bromine (Br₂): Provides the source of bromine for electrophilic attack.
-
Lewis Acid (FeBr₃): Polarizes the Br-Br bond, generating a powerful electrophile (Br⁺) necessary for aromatic substitution.
-
Exclusion of Light: Prevents the initiation of the competing free-radical side-chain bromination.
-
Low to Room Temperature: While the thermodynamic product is favored at higher temperatures, in the presence of a strong Lewis acid catalyst, the electrophilic aromatic substitution is significantly accelerated and can proceed efficiently at or below room temperature, while the uncatalyzed radical pathway is slow. The stability of the product ensures it is the dominant outcome.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and the logical relationship between the reaction conditions and the resulting products.
Caption: Reaction conditions determine the pathway in the bromination of substituted toluenes.
Caption: Energy profile illustrating kinetic vs. thermodynamic product formation.
Conclusion
The bromination of substituted toluenes is a powerful illustration of the principles of kinetic and thermodynamic control. By understanding the underlying mechanisms and the influence of reaction conditions, researchers can selectively functionalize either the benzylic position or the aromatic ring. Low temperatures, radical initiators, and reagents like NBS favor the kinetically controlled formation of the benzylic bromide. Conversely, the use of a Lewis acid catalyst in the absence of light promotes the thermodynamically controlled electrophilic aromatic substitution, yielding the more stable aryl bromide. This knowledge is paramount for the rational design of synthetic routes in academic research, process development, and the pharmaceutical industry, ensuring the efficient and selective production of desired brominated intermediates.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(bromomethyl)-3-methoxybenzoate
Introduction
Methyl 4-(bromomethyl)-3-methoxybenzoate is a valuable intermediate in synthetic organic chemistry, notably in the development of novel pharmaceutical compounds.[1] However, its utility in the lab is matched by its potential hazards, including its classification as a skin irritant, a potential skin sensitizer, a substance causing serious eye damage, and an environmental toxin with long-lasting effects on aquatic life.[2][3][4] Therefore, a disciplined and informed approach to its disposal is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. As scientists, our responsibility extends from the bench to the final disposition of our waste—a concept known as "cradle-to-grave" management.[5]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with a chemical is the first step in managing it safely. The Globally Harmonized System (GHS) classification for this compound dictates the stringent handling and disposal procedures required.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | Direct contact can cause inflammation and irritation. Requires diligent use of appropriate gloves and protective clothing. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[3] | Repeated exposure may lead to an allergic response, even at low concentrations. This necessitates preventing all skin contact. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[3][4] | Accidental contact with the eyes can result in irreversible damage. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |
| Aquatic Hazard (Chronic 1) | H410: Very toxic to aquatic life with long lasting effects[3][4] | Improper disposal, such as drain disposal, is strictly prohibited due to the significant and persistent harm to environmental ecosystems. |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and preventing spills are paramount. All handling of this solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of fine dust particles.[2][6]
The following PPE is mandatory when handling this compound in any form (pure solid, solution, or waste).
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[6] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses[4] | Protects against dust, splashes, and accidental contact that can cause severe eye damage. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 dust mask (or higher)[4] | Recommended when handling the powder outside of a fume hood to prevent inhalation of aerosolized particles. |
Waste Segregation and Containment: The Critical First Step
The single most important principle in disposing of this compound is segregation . As a brominated organic compound, it must be classified as halogenated organic waste .
Causality: Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory waste management. The incineration processes for these two streams are different; improper mixing can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins, during disposal.[7]
Protocol for Waste Container Setup
-
Select an Appropriate Container: Choose a clean, dry, leak-proof container with a secure screw-top lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) or the original reagent bottle are excellent choices.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7] The label must be filled out completely and legibly with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". List any solvents or other chemicals present.
-
The specific hazard characteristics: "Toxic," "Skin/Eye Irritant," "Environmental Hazard."
-
The accumulation start date (the date the first drop of waste is added).
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like acids and bases.[9][10] The container must have secondary containment (e.g., a spill tray).[11]
Step-by-Step Disposal Procedures
Procedure 4.1: Disposal of Solid this compound
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Transfer the Waste: Using a dedicated spatula, carefully transfer the unwanted solid chemical directly into the pre-labeled halogenated organic waste container.
-
Avoid Dust Formation: Handle the material gently to minimize the generation of airborne dust.[2]
-
Seal Container: Securely close the lid on the waste container immediately after adding the waste.[11]
Procedure 4.2: Disposal of Contaminated Labware and PPE
-
Grossly Contaminated Items: Any item with visible solid residue (e.g., weighing paper, spatulas, gloves) must be disposed of as solid hazardous waste. Place these items into the same designated "Halogenated Organic Waste" container.
-
Trace Contaminated Glassware: Glassware (beakers, flasks) should be decontaminated first. Rinse the glassware with a small amount of a suitable solvent (e.g., methanol, in which the compound is soluble[2]). This rinse solvent (rinsate) is now considered hazardous and must be added to the halogenated organic waste container. After this initial rinse, the glassware can typically be washed through normal laboratory procedures.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental release.[8]
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large, evacuate the lab.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Hazard: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) office immediately.[11]
-
Wear Full PPE: Don all required PPE as listed in Table 2 before approaching the spill.
-
Contain and Absorb: Cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and spilled compound into the designated halogenated organic waste container. All materials used for cleanup are now considered hazardous waste.[8][11]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a solvent (like methanol), and place the cloth in the waste container.
-
Report: Report the spill to your laboratory supervisor and EH&S, per your institution's policy.
Disposal Workflow and Final Disposition
The following diagram outlines the decision-making process for handling waste generated from this chemical.
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(bromomethyl)-3-methoxybenzoate
Immediate Safety Briefing: The Core Principles
Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a versatile reagent in synthetic chemistry, often used in the development of pharmaceutical intermediates.[1] However, its utility is matched by significant health hazards that demand rigorous adherence to safety protocols. The presence of a bromomethyl group confers properties of a potent lachrymator and an alkylating agent, necessitating handling procedures that go beyond standard laboratory practice. This guide provides an operational framework for the safe handling, use, and disposal of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE).
The core hazards associated with this compound are severe. It is classified as causing skin irritation (H315), capable of inducing an allergic skin reaction (H317), and, most critically, causing serious eye damage (H318).[2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects (H410).[2][3] Your immediate priorities when handling this substance are:
-
Absolute Eye Protection: The risk of serious, irreversible eye damage is high.
-
Skin Contact Avoidance: The compound is a skin irritant and sensitizer.
-
Inhalation Prevention: As a solid, dust can be generated. The lachrymatory nature of the compound means even minor inhalation can be severely irritating to the respiratory system.
Understanding the Hazard: Beyond the Label
To select the correct PPE, we must understand the chemical's reactivity. This compound is a benzylic bromide. The bromine atom is a good leaving group, making the molecule a reactive alkylating agent.
-
Alkylating Agent: It can covalently modify biological macromolecules like DNA, proteins, and lipids. This reactivity is the basis for its utility in synthesis but also underlies its toxicity. Uncontrolled exposure to alkylating agents can have severe long-term health consequences.
-
Lachrymator: It reacts with moisture on the surface of the eye (the cornea) and mucous membranes, causing irritation, pain, and tearing. This is an immediate and potent warning sign of exposure.
-
Skin Sensitizer: Repeated contact can lead to the development of allergic contact dermatitis, a chronic condition.[2]
Therefore, our PPE strategy is not just about creating a barrier; it's about creating an impermeable and chemically resistant barrier, coupled with engineering controls to minimize any potential for contact.
Core Directive: Personal Protective Equipment (PPE) Protocol
All handling of this compound must be conducted within a certified chemical fume hood to contain dust and vapors.[4][5] The following table outlines the mandatory PPE ensemble.
| Protection Area | Required PPE | Rationale & Expert Insight |
| Body Protection | • Chemical-resistant lab coat (e.g., Nomex® or 100% cotton).[6] • Long pants and closed-toe shoes made of a non-porous material.[5][7] | A standard cotton lab coat is insufficient. A chemical-resistant coat prevents permeation from splashes. Polyester and other synthetic fibers should be avoided as they can melt and adhere to the skin upon contact with certain chemicals.[6] Closed-toe shoes are a baseline requirement in any lab setting.[4][7] |
| Hand Protection | • Double-gloving with chemical-resistant gloves. • Inner Glove: Nitrile. • Outer Glove: Neoprene or thicker nitrile. | The primary risk is skin contact.[2] Nitrile provides good initial protection against a range of chemicals, but no glove is impervious forever.[6] Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change gloves. Always inspect gloves for tears or pinholes before use.[4][8] Contaminated gloves must be removed immediately without touching the outer surface and disposed of as hazardous waste.[9] |
| Eye & Face Protection | • Chemical splash goggles (ANSI Z87.1 certified).[6] • Face shield worn over goggles.[3][6] | This is non-negotiable due to the H318 "Causes serious eye damage" classification.[2][3] Standard safety glasses do not provide an adequate seal against dust and splashes. A face shield is mandatory to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of exothermic reaction.[6] |
| Respiratory Protection | • Work exclusively in a chemical fume hood. • If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with particulate filters (e.g., N95) or an air-purifying respirator is required.[3][6] | The primary engineering control is a fume hood.[5] This prevents inhalation of the solid dust. A respirator should be considered a secondary line of defense, used only when primary engineering controls cannot guarantee exposure remains below permissible limits. Proper fit-testing and training are required for respirator use.[6] |
Operational Plan: A Step-by-Step Handling Workflow
The following procedure outlines the essential steps for safely handling this compound, from preparation to cleanup.
Step 1: Preparation and Pre-Handling Checks
-
Designate the Work Area: All work must be done in a designated area within a certified chemical fume hood.[4]
-
Verify Engineering Controls: Ensure the fume hood is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials before bringing the compound into the hood.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure they are unobstructed.[10]
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemical-resistant gloves, pulling them over the cuffs of the lab coat.
-
Put on your chemical splash goggles.
-
Put on the face shield over the goggles.
Step 3: Handling the Chemical
-
Weighing: If possible, weigh the solid directly in the fume hood. If using an external balance, use a tared, sealed container to transport the chemical to the hood.
-
Dispensing: Handle the solid carefully to minimize dust formation.[11] Use tools like spatulas; avoid pouring the solid from a height.
-
Reactions: If the compound is used in a reaction, ensure the apparatus is secure. Be mindful of potential exotherms. Add reagents slowly.
Step 4: Decontamination and Doffing PPE
-
Gross Decontamination: Before leaving the fume hood, decontaminate any equipment used. Wipe down spatulas and surfaces with a suitable solvent (e.g., ethanol), followed by soap and water, collecting all wipes as hazardous waste.[9]
-
Doffing Procedure:
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface. Dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[4]
-
The following diagram illustrates this critical workflow.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, and any residual chemical. Collect these materials in a clearly labeled, sealed container designated for halogenated organic waste.[12]
-
Liquid Waste: Reaction mixtures and decontamination solvents should be collected in a separate, labeled container for halogenated liquid waste. Do not pour this waste down the drain.[4][12]
-
Disposal Method: The ultimate disposal must comply with all local, state, and federal regulations.[9][13] Typically, this involves incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[9]
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) and disposed of as unused product.[9]
By adhering to this comprehensive PPE and handling protocol, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS).
References
- 1. This compound | 70264-94-7 [chemicalbook.com]
- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
